Product packaging for Cyclophosphamide-d4(Cat. No.:CAS No. 1178905-08-2)

Cyclophosphamide-d4

Cat. No.: B1147816
CAS No.: 1178905-08-2
M. Wt: 265.11
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rationale for Deuteration of Pharmaceutical Compounds

The primary rationale for deuterating pharmaceuticals is to leverage the "deuterium kinetic isotope effect" (DKIE). unam.mxnih.gov This effect arises from the fundamental physical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.

The DKIE provides several advantages in the context of metabolic research. By replacing hydrogen with deuterium (B1214612) at a site of metabolic attack, the rate of metabolism at that position can be slowed down. deutramed.comnih.gov This can lead to several beneficial outcomes for research and drug development:

Increased Metabolic Stability: Slower metabolism can increase the biological half-life of a compound, allowing for more sustained exposure in research models. juniperpublishers.cominformaticsjournals.co.in

Metabolic Shunting: Deuteration can alter metabolic pathways. nih.gov By blocking or slowing one metabolic route, the compound may be "shunted" down an alternative pathway, which can be studied to understand its complete metabolic profile. juniperpublishers.comnih.gov This can also be used to reduce the formation of undesirable or toxic metabolites. researchgate.netbioscientia.de

Improved Bioavailability: For compounds that undergo extensive first-pass metabolism, deuteration can decrease the rate of breakdown in the liver, potentially increasing the amount of the drug that reaches systemic circulation. researchgate.net

Effect of DeuterationResearch Advantage
Slower Metabolic Cleavage Increased half-life, prolonged exposure for studies. deutramed.com
Altered Metabolite Profile Reduced formation of toxic metabolites, ability to study alternative metabolic pathways ("metabolic shunting"). researchgate.netnih.gov
Increased Bioavailability Reduced first-pass metabolism, leading to higher systemic exposure. researchgate.net
Stabilization of Stereoisomers Prevents racemization, allowing for study of single, pure enantiomers. deutramed.com
Use as Internal Standards Accurate quantification of parent drug and metabolites in bioanalytical assays. researchgate.net

Overview of Cyclophosphamide (B585) (CP) as a Prodrug in Research Contexts

Cyclophosphamide (CP) is a well-established alkylating agent used in the treatment of various cancers and autoimmune disorders. nih.govtandfonline.com From a chemical and pharmacological standpoint, CP is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effect. frontiersin.orgresearchgate.net

The bioactivation of CP occurs primarily in the liver, where cytochrome P450 (CYP) enzymes, notably CYP2B6, oxidize the parent molecule. nih.govresearchgate.net This initial step generates 4-hydroxycyclophosphamide (B600793) (4-OHCP), the primary active metabolite. frontiersin.orgresearchgate.net 4-OHCP exists in equilibrium with its tautomer, aldophosphamide (B1666838). jscimedcentral.com Aldophosphamide is then transported into cells where it breaks down into two components: phosphoramide (B1221513) mustard, the cytotoxic agent that alkylates DNA, and acrolein. frontiersin.orgjscimedcentral.com

Given this complex metabolic pathway, deuterated analogs such as Cyclophosphamide-d4 (B23394) and its metabolites are invaluable tools. In a research context, they are particularly useful for quantitative bioanalysis. For instance, 4-hydroxythis compound (4-OHCP-d4) is used as an internal standard in ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) methods to precisely measure the concentrations of both the parent drug (CP) and its key active metabolite (4-OHCP) in biological samples. frontiersin.org This accurate quantification is essential for pharmacokinetic and pharmacodynamic studies that aim to understand the drug's behavior in a biological system. ontosight.ai

A study developing such a method reported the specific mass transitions monitored for CP, its derivatized active metabolite (4-OHCP-SCZ), and the deuterated internal standard (4-OHCP-d4-SCZ).

CompoundMonitored Mass Transition (m/z)
Cyclophosphamide (CP)260.7 > 140.0
4-OHCP-SCZ (derivatized)333.7 > 221.0
4-OHCP-d4-SCZ (deuterated internal standard) 337.7 > 225.1

Data sourced from a UPLC-MS/MS method development study. frontiersin.org

This application perfectly illustrates the principles of stable isotope labeling in practice: the deuterated analog behaves identically to the non-deuterated metabolite during the analytical process but is distinguished by its higher mass, enabling robust and accurate measurement.

Fundamental Chemical Structure and Alkylating Mechanism (Conceptual Basis)

Cyclophosphamide is a synthetic compound belonging to the nitrogen mustard class of alkylating agents. drugbank.commedchemexpress.com Its chemical structure is characterized by a phosphorodiamide ring, specifically a 1,3,2-oxazaphosphinane 2-oxide, with a bis(2-chloroethyl)amino group attached to the phosphorus atom. nih.gov

The therapeutic activity of cyclophosphamide is not inherent to the parent molecule itself; it functions as a prodrug. frontiersin.org Its mechanism of action relies on its transformation into active metabolites that can alkylate DNA. drugbank.comnih.gov The key alkylating agent, phosphoramide mustard, forms covalent bonds with the nucleophilic N-7 position of guanine (B1146940) bases in DNA. nih.gov This process can lead to the formation of both intra-strand and inter-strand cross-links within the DNA double helix. drugbank.comontosight.ai These DNA cross-links disrupt the normal functions of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis), particularly in rapidly dividing cells. drugbank.comnih.govontosight.ai

General Metabolic Activation Pathway of Cyclophosphamide (Conceptual Basis)

The conversion of cyclophosphamide from an inactive prodrug to its cytotoxic metabolites is a multi-step process that occurs primarily in the liver. drugbank.comfrontiersin.org

Initial Hydroxylation : The process begins with the hydroxylation of cyclophosphamide at the C-4 position of the oxazaphosphorine ring by hepatic cytochrome P450 (CYP450) enzymes, including isoforms such as CYP2B6, CYP2C19, and CYP3A4. frontiersin.orgpharmgkb.orgresearchgate.net This reaction produces a key intermediate, 4-hydroxycyclophosphamide. pharmgkb.orgresearchgate.net

Tautomeric Equilibrium : 4-hydroxycyclophosphamide exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide. frontiersin.orgpharmgkb.orgresearchgate.net These two metabolites can diffuse from the liver cells into systemic circulation. pharmgkb.org

Generation of Active and Inactive Metabolites : The fate of aldophosphamide determines the ultimate therapeutic or toxic outcome.

Activation : In cells with low levels of aldehyde dehydrogenase (ALDH), aldophosphamide undergoes a spontaneous (non-enzymatic) β-elimination reaction. pharmgkb.orgresearchgate.net This cleavage yields the two active metabolites: phosphoramide mustard, the primary DNA alkylating agent responsible for the antineoplastic effect, and acrolein, a cytotoxic byproduct. nih.govpharmgkb.orgresearchgate.net

Detoxification : In cells with high concentrations of ALDH, such as hematopoietic stem cells, aldophosphamide is oxidized to carboxyphosphamide (B29615). frontiersin.orgpharmgkb.org Carboxyphosphamide is an inactive and non-toxic metabolite that is then eliminated from the body. pharmgkb.orgresearchgate.net

Purpose and Scope of Research on this compound

This compound is a deuterated analog of cyclophosphamide, where four hydrogen atoms have been replaced by deuterium atoms. cymitquimica.com The "d4" designation specifically indicates this level of isotopic labeling. cymitquimica.com The primary and most critical application of this compound in scientific research is its use as an internal standard for the quantification of cyclophosphamide in biological matrices. caymanchem.comglpbio.com

This application is essential in pharmacokinetic studies and therapeutic drug monitoring, where precise measurement of the parent drug concentration is required. nih.govnih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for this purpose. caymanchem.comnih.gov

In a typical LC-MS/MS assay, a known amount of this compound is added to a biological sample (e.g., plasma, urine) before processing. nih.govresearchgate.net Because this compound is chemically identical to cyclophosphamide, it experiences the same extraction losses and ionization effects during the analytical process. However, due to its higher mass (a result of the four deuterium atoms), it is detected as a distinct ion by the mass spectrometer. benthamopen.com By comparing the instrument's response for cyclophosphamide to that of the known concentration of this compound, researchers can accurately calculate the concentration of the unlabeled drug in the original sample. clearsynth.com This corrects for any potential variability, ensuring the reliability and accuracy of the results. clearsynth.comnih.gov

Research studies have successfully developed and validated LC-MS/MS methods using this compound for the simultaneous quantification of cyclophosphamide and its various metabolites in urine and plasma. nih.govnih.govjneonatalsurg.com These methods are crucial for understanding the drug's metabolism and disposition in patients. nih.govdovepress.com

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 173547-45-0 caymanchem.comscbt.com
Molecular Formula C₇H₁₁D₄Cl₂N₂O₂P cymitquimica.comscbt.com
Molecular Weight 265.11 scbt.com

| Application | Internal standard for quantification by GC- or LC-MS | caymanchem.comglpbio.com |

Table 2: Example Mass Spectrometry Parameters for Cyclophosphamide This table provides conceptual parameters for the non-deuterated compound to illustrate a typical analytical setup where the deuterated standard would be used.

Parameter Value Source
Ionization Mode Electrospray Ionization (ESI), Positive benthamopen.com
Scan Mode Multiple Reaction Monitoring (MRM) benthamopen.com
Precursor Ion (m/z) 261 benthamopen.com

| Product Ion (m/z) | 140 | benthamopen.com |

Properties

CAS No.

1178905-08-2

Molecular Formula

C7H11Cl2D4N2O2P

Molecular Weight

265.11

Appearance

oil

Purity

95%

Origin of Product

United States

Synthesis and Physico Chemical Characterization of Cyclophosphamide D4 and Its Deuterated Metabolites

Synthetic Methodologies for Cyclophosphamide-d4 (B23394)

The synthesis of this compound is a multi-step process that begins with the strategic incorporation of deuterium (B1214612) atoms onto a precursor molecule, which is then used to construct the final cyclophosphamide (B585) ring structure.

Approaches to Deuterium Incorporation into the Cyclophosphamide Scaffold

The primary approach for introducing deuterium into what will become the cyclophosphamide scaffold involves isotopic exchange on a suitable starting material. A key method is the base-catalyzed hydrogen-deuterium exchange. iaea.org This strategy leverages the increased acidity of protons on carbons adjacent to an activating group, such as a nitrosoamine functionality. In the presence of a deuterium source like deuterium oxide (D₂O) and a base, the α-protons are abstracted and replaced with deuterons, leading to a high degree of isotopic labeling at specific positions. iaea.orgnih.gov This method is effective for creating the tetradeuterated side chain necessary for this compound.

Preparation of Deuterated Precursors (e.g., nor-HN2-d4)

A critical deuterated precursor for the synthesis of this compound is bis(2-chloro-1,1-dideuterioethyl)amine, also known as nor-HN2-d4. The synthesis of this intermediate is well-documented. iaea.orgnih.gov

Synthesis of nor-HN2-d4:

Deuteration: The process starts with N-nitrosobis(2-hydroxyethyl)amine, which undergoes a base-catalyzed hydrogen-deuterium exchange reaction. Treatment with sodium deuteroxide in deuterium oxide (D₂O) replaces the four protons on the carbons alpha to the nitroso group, yielding N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine. iaea.orgnih.gov

Denitrosation: The resulting deuterated nitrosoamine is then denitrosated, typically using hydrogen chloride in a suitable solvent, to produce bis(1,1-dideuterio-2-hydroxyethyl)amine.

Chlorination: The final step is the conversion of the hydroxyl groups to chlorides. This is achieved by reacting the deuterated diol with a chlorinating agent like thionyl chloride (SOCl₂) to furnish the target precursor, bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4). iaea.org

Specific Reaction Pathways for Deuterium Labeling

With the deuterated precursor, nor-HN2-d4, in hand, established synthetic routes are employed to form the final this compound product. nih.gov The pathway involves the construction of the 2H-1,3,2-oxazaphosphorine ring.

Reaction Pathway: The synthesis is typically achieved by reacting nor-HN2-d4 with 3-aminopropan-1-ol and phosphoryl chloride (POCl₃). A common method involves first reacting 3-aminopropan-1-ol with POCl₃ in the presence of a base (like triethylamine) to form an intermediate phosphoramidic dichloride. This intermediate is then reacted with the deuterated amine, nor-HN2-d4, to complete the ring closure and yield this compound. iaea.orgnih.gov

Synthesis of Key Deuterated Metabolites

The preparation of deuterated metabolites of cyclophosphamide is essential for their use as internal standards in pharmacokinetic and metabolic research.

Preparation of (R,S)-4-Hydroxy this compound

The primary active metabolite, 4-hydroxycyclophosphamide (B600793), exists in its deuterated form as (R,S)-4-Hydroxy this compound. It is typically prepared from its more stable precursor, 4-hydroperoxy this compound. nih.govbiosynth.comascopubs.org Commercially available preparation kits provide a straightforward method for its generation. biosynth.comascopubs.orgescholarship.org

Preparation Method: The kit consists of two separate vials containing the precursor, 4-hydroperoxy this compound, and a reducing agent, commonly sodium thiosulfate (B1220275). nih.govbiosynth.com The preparation involves dissolving the sodium thiosulfate in water and adding this solution to the vial containing the precursor. biosynth.com This reaction gently reduces the hydroperoxy group to a hydroxyl group, yielding a solution of (R,S)-4-Hydroxy this compound. nih.gov This resulting solution is unstable, with a reported half-life of approximately 200 minutes at room temperature, and is intended for immediate use in research applications. biosynth.comascopubs.org

Synthesis of 4-Hydroperoxy this compound

4-Hydroperoxy this compound is a key synthetic intermediate and a stable precursor to the active 4-hydroxy metabolite. chemsrc.commedchemexpress.com Its synthesis follows a pathway established for the non-deuterated compound, which involves the ozonolysis of an unsaturated precursor. nih.govnih.gov

Synthetic Pathway:

Precursor Formation: The first step is the reaction of the deuterated amine, nor-HN2-d4 (prepared as described in 2.1.2), with phosphoryl chloride and 3-buten-1-ol. This forms the open-chain intermediate, O-(3-butenyl)-N,N-bis(2-chloro-1,1-dideuterioethyl)phosphorodiamidate. nih.gov

Ozonolysis: The unsaturated butenyl group of this intermediate is then subjected to ozonolysis. nih.govnih.gov Ozone (O₃) is bubbled through a solution of the precursor at low temperature (e.g., -78 °C). lscollege.ac.in This cleaves the carbon-carbon double bond and, upon workup, forms the 1,3,2-oxazaphosphorinane ring with a hydroperoxy group at the C-4 position, yielding 4-Hydroperoxy this compound. nih.govnih.gov

Data Tables

Table 1: Physico-Chemical Properties of this compound and its Metabolites

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound173547-45-0C₇H₁₁D₄Cl₂N₂O₂P265.13
(R,S)-4-Hydroxy this compound1329838-09-6C₇H₁₁D₄Cl₂N₂O₃P281.11 researchgate.net
4-Hydroperoxy this compound1246816-71-6C₇H₁₁D₄Cl₂N₂O₄P297.11 chemsrc.com

Data compiled from various chemical supplier and database sources. chemsrc.comresearchgate.net

Table 2: Key Synthetic Reagents and Precursors

Compound NameRole in Synthesis
N-nitrosobis(2-hydroxyethyl)amineStarting material for nor-HN2-d4 iaea.orgnih.gov
Deuterium Oxide (D₂O)Deuterium source iaea.orgnih.gov
bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4)Key deuterated precursor for this compound iaea.orgnih.gov
3-Aminopropan-1-olRing formation component
Phosphoryl Chloride (POCl₃)Phosphorus source for ring formation
O-(3-butenyl)-N,N-bis(2-chloro-1,1-dideuterioethyl)phosphorodiamidateUnsaturated precursor for ozonolysis nih.gov
Ozone (O₃)Oxidizing agent for hydroperoxy metabolite synthesis nih.gov
Sodium ThiosulfateReducing agent for hydroxy metabolite preparation nih.govbiosynth.com

Preparation of Deuterated Phosphoramide (B1221513) Mustard Analogs

The synthesis of deuterated analogs of cyclophosphamide and its metabolites, including phosphoramide mustard, is well-documented. nih.gov A common strategy involves the preparation of a deuterated precursor, which is then used in established synthetic routes. For instance, d4-analogs of cyclophosphamide, 4-ketocyclophosphamide (B195324), and carboxyphosphamide (B29615) have been synthesized from bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4). nih.gov This key intermediate is obtained from N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine, which is itself prepared through a base-catalyzed hydrogen-deuterium exchange on N-nitrosobis(2-hydroxyethyl)amine. nih.gov

Similarly, deuterated analogs of phosphoramide mustard, specifically N,N-bis(2,2-dideutero-2-chloroethyl)-phosphorodiamidic acid, have been synthesized. nih.govaacrjournals.org These labeled compounds are instrumental in mechanistic studies, such as determining that the alkylation process proceeds through an aziridinium (B1262131) intermediate. nih.govaacrjournals.org

Preparation kits for deuterated metabolites like (R,S)-4-Hydroxy this compound are also available, simplifying their synthesis for research applications. pharmaffiliates.comsmolecule.com These kits typically contain an oxidized precursor and a reducing agent, which, when combined in the presence of water, yield the desired deuterated metabolite. smolecule.com This facilitates the study of cyclophosphamide's metabolism and pharmacokinetics. smolecule.com

Isotope Exchange Methods for Deuteration

Isotope exchange is a fundamental technique for introducing deuterium into organic molecules. smolecule.com This method utilizes deuterated solvents or reagents to replace hydrogen atoms with deuterium at specific positions within the molecule. smolecule.com A notable example is the base-catalyzed hydrogen-deuterium exchange on N-nitrosobis(2-hydroxyethyl)amine to produce N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine, a precursor for this compound. nih.gov

While effective, isotope exchange techniques can sometimes result in lower deuterium incorporation or distribution over multiple sites. google.com The choice of catalyst and reaction conditions is crucial to control the extent and position of deuteration. The Deuterium Kinetic Isotope Effect (DKIE), where the substitution of hydrogen with deuterium can alter reaction rates, is a key consideration in these synthetic strategies. google.com

Isotopic and Structural Characterization Techniques

Mass Spectrometry (MS) for Confirmation of Deuterium Incorporation

Mass spectrometry is a primary tool for confirming the incorporation of deuterium in this compound and its metabolites. nih.govrsc.orgrsc.org The mass shift between the unlabeled compound and its deuterated analog provides direct evidence of successful labeling. High-resolution mass spectrometry (HR-MS) is particularly valuable for accurately determining the isotopic distribution and purity. rsc.orgrsc.orgnih.gov

In practice, techniques like liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) are employed. rsc.orgrsc.org This involves recording a full scan mass spectrum, extracting the isotopic ions, and integrating their signals to calculate the isotopic enrichment. rsc.orgrsc.org For instance, in the analysis of this compound, the mass transitions of the deuterated internal standard (m/z 265.0 ➔ 140.0) are monitored and compared to the unlabeled compound (m/z 261.0 ➔ 140.0). nih.gov Similarly, for the metabolite 4-hydroxythis compound (after derivatization), the transition m/z 337.7 > 225.1 is monitored. nih.gov

The use of deuterated analogs simplifies the interpretation of mass spectra, especially when dealing with complex biological matrices. acs.org Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the deuterated compounds. colab.ws

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise location of deuterium atoms within the cyclophosphamide molecule. rsc.orgrsc.org While mass spectrometry confirms the mass increase due to deuteration, NMR provides information on the structural integrity and the distribution of the isotopes. rsc.orgrsc.org

For example, ¹H NMR spectra of deuterated compounds will show a decrease or absence of signals at the positions where hydrogen has been replaced by deuterium. fupress.net Conversely, ²H NMR can directly detect the deuterium signals. Studies on isotopically labeled versions of cyclophosphamide metabolites have utilized ¹³C- and ²H-NMR to elucidate complex chemical equilibria. fupress.net The combination of MS and NMR provides a comprehensive characterization of the synthesized deuterated compounds. rsc.orgrsc.orgresearchgate.net

Purity and Isotopic Enrichment Analysis

Determining the chemical and isotopic purity of this compound is crucial for its use as an internal standard. rsc.orgrsc.org Isotopic enrichment refers to the percentage of the deuterated species in the final product. Commercial sources often specify the isotopic enrichment, for example, as ≥98.0% or ≥99% deuterated forms (d1-d4). medchemexpress.comcaymanchem.com

The isotopic purity can be calculated from high-resolution mass spectrometry data by comparing the relative abundances of the different isotopologs (D0 to Dn). nih.gov This allows for the quantification of undesired, partially deuterated or non-deuterated species. rsc.org For instance, analysis might show the desired d4 analog at a high percentage, with minor contributions from d1, d2, or d3 species. rsc.org

Quantitative NMR (qNMR), particularly ³¹P-qNMR for organophosphorus compounds like cyclophosphamide, can also be used to determine absolute purity. researchgate.net

Chromatographic Methods for Purity Assessment

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the chemical purity of this compound and its related substances. innovareacademics.inresearchgate.netinnovareacademics.in These methods separate the main compound from any impurities, which can then be quantified.

Developed HPLC methods are validated for parameters such as specificity, linearity, precision, and accuracy. researchgate.netinnovareacademics.in For instance, a validated HPLC method for cyclophosphamide and its related substances used an X-Bridge C18 column with detection at 200 nm. researchgate.net UPLC methods coupled with tandem mass spectrometry (UPLC-MS/MS) are widely used for the simultaneous quantification of cyclophosphamide and its metabolites in biological samples, utilizing this compound as an internal standard. nih.govnih.govresearchgate.netjneonatalsurg.com The specificity of these methods ensures that the peaks corresponding to the analytes are well-resolved from other components in the sample matrix. innovareacademics.in

Metabolic Pathway Elucidation of Cyclophosphamide D4 in Preclinical Models and in Vitro Systems

Enzyme Systems Involved in Cyclophosphamide-d4 (B23394) Bioactivation

The bioactivation of this compound is a critical prerequisite for its therapeutic activity. This process is initiated by hepatic enzymes that introduce a hydroxyl group onto the oxazaphosphorine ring, leading to the formation of active metabolites.

The primary and rate-limiting step in the activation of cyclophosphamide (B585) is the 4-hydroxylation of the oxazaphosphorine ring, a reaction catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes in the liver. caymanchem.com This oxidation converts the inactive prodrug into 4-hydroxycyclophosphamide (B600793). For this compound, where deuterium (B1214612) atoms are substituted at the C4 position of the ring, this initial hydroxylation is subject to the deuterium kinetic isotope effect (KIE). nih.gov The KIE manifests as a slower rate of bond cleavage for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can significantly influence the metabolic profile. nih.govlibretexts.org Studies using ring-deuterated analogs have demonstrated that substitution at the C4 position slows the rate of metabolic oxidation at this site. nih.gov

Multiple CYP450 isoforms contribute to the 4-hydroxylation of cyclophosphamide, with their relative importance depending on factors like substrate concentration and inter-individual genetic variability.

CYP2B6 and CYP2C19 : These isoforms are considered the most critical enzymes responsible for the bioactivation of cyclophosphamide to 4-hydroxycyclophosphamide. caymanchem.comnih.gov

CYP3A4 : This enzyme also contributes to the 4-hydroxylation activation pathway. However, it is the primary catalyst for a competing inactivation pathway known as N-dechloroethylation, which produces inactive metabolites and the neurotoxic byproduct chloroacetaldehyde. researchgate.net Research on deuterated analogs has shown that deuterium substitution on the chloroethyl side chains can shift the metabolic activity of CYP3A4, favoring the desired 4-hydroxylation over the toxic side-chain oxidation. nih.gov

The kinetic parameters Michaelis-Menten constant (K_M) and maximum reaction velocity (V_max) are used to characterize the interaction between a substrate and an enzyme. While specific K_M and V_max values for this compound metabolism in human liver microsomes are not extensively reported in the literature, data for the non-deuterated parent compound provide a crucial baseline. The deuterium kinetic isotope effect (KIE) observed for ring-deuterated analogs suggests that while the affinity for the enzyme (K_M) may be altered, the V_max for the formation of 4-hydroxythis compound is expected to be lower than that for the non-deuterated compound. nih.gov

A study investigating cyclophosphamide metabolism in human liver microsomes reported the following kinetic parameters for the formation of 4-hydroxycyclophosphamide from the non-deuterated drug. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Non-Deuterated Cyclophosphamide 4-Hydroxylation in Human Liver Microsomes

Parameter Value (Mean ± SD)
K_M (μM) 350.5 ± 169.5
V_max (pmol/min/mg protein) 887.9 ± 373.9

Data sourced from Ramirez et al. (2018). The table presents the mean apparent K_M and V_max values for the bioactivation of cyclophosphamide in human liver microsomes.

The reported KIE (kH/kD) of ~1.8-2.2 for the metabolism of C4-deuterated cyclophosphamide suggests a corresponding reduction in the rate of reaction. nih.gov This implies a lower V_max for this compound compared to its non-deuterated counterpart, as the C-D bond at the site of hydroxylation is more difficult to break. nih.govlibretexts.org

Following its formation, 4-hydroxycyclophosphamide exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838). colab.ws This intermediate, aldophosphamide, is a critical branch point in the metabolic pathway. It can either spontaneously decompose to form the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, or it can be detoxified. colab.wsxenotech.com

The primary detoxification route for aldophosphamide is oxidation to the inactive and non-toxic metabolite carboxyphosphamide (B29615). xenotech.com This reaction is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, with ALDH1A1 and, to a lesser extent, ALDH3A1 being the key contributors. nih.govaacrjournals.org

Studies involving C4-deuterated cyclophosphamide analogs, which are precursors to deuterated aldophosphamide, have shown a kinetic isotope effect (kH/kD) of 1.8 on the formation of carboxyphosphamide. nih.gov This demonstrates that deuteration at the C4 position, which becomes the aldehyde carbon in aldophosphamide after tautomerization, slows down the rate of its detoxification by ALDH. nih.gov Therefore, the ALDH-mediated inactivation of the d4-analog of aldophosphamide proceeds more slowly than that of the non-deuterated version.

Role of Cytochrome P450 (CYP450) Isoforms in Hydroxylation

Identification and Quantification of Deuterated Metabolites

The identification and quantification of this compound and its deuterated metabolites are routinely achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). escholarship.org The mass difference imparted by the deuterium atoms allows for their clear distinction from their non-deuterated counterparts. In these analytical methods, this compound and its key metabolite, 4-hydroxythis compound, are often used as internal standards to ensure the precise quantification of the non-deuterated drug and its metabolites in biological samples like plasma or dried blood spots. nih.govdovepress.cominnovareacademics.in The process typically involves derivatization of the unstable 4-hydroxy metabolites to form more stable products, such as semicarbazones, prior to LC-MS/MS analysis. nih.govinnovareacademics.in

The formation of deuterated 4-hydroxycyclophosphamide (4-OHCP-d4) is the direct result of the CYP450-mediated oxidation of this compound. As established by kinetic isotope effect studies, the rate of formation of 4-OHCP-d4 is slower than that of its non-deuterated equivalent due to the strength of the C-D bond at the C4 position. nih.gov

4-hydroxycyclophosphamide is known to be highly unstable in biological fluids, readily converting to its tautomer, aldophosphamide. innovareacademics.inresearchgate.net This instability necessitates rapid stabilization after sample collection for accurate analysis. innovareacademics.in Deuterated internal standards, such as 4-hydroxythis compound, are employed in bioanalytical assays partly due to their enhanced stability compared to the endogenous metabolite. nih.gov

Stability assessments have shown that stock solutions of 4-hydroxythis compound are stable for at least 30 days when stored at -80°C. dovepress.com In processed samples, such as those derivatized with semicarbazide (B1199961), the deuterated metabolite demonstrates stability for at least 24 hours in an autosampler. nih.govescholarship.org One study noted that VAMS (Volumetric Absorptive Microsampling) samples containing 4-OHCP-d4 were more stable than DBS (Dried Blood Spot) samples, allowing for storage at room temperature and facilitating easier sample handling and distribution. nih.gov This increased stability is a key property supporting the use of deuterated analogs as reliable internal standards in pharmacokinetic research.

Tautomerization to Deuterated Aldophosphamide

Following the initial hydroxylation of this compound by hepatic cytochrome P450 (CYP) enzymes to form 4-hydroxythis compound, this intermediate exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide-d4. ucsc.edunih.gov This tautomerization is a rapid and reversible process that does not require enzymatic catalysis. pharmgkb.org Both 4-hydroxythis compound and aldophosphamide-d4 are considered key transport forms, capable of diffusing from the liver into the systemic circulation and subsequently into target cells. ucsc.edupharmgkb.org The equilibrium between these two deuterated metabolites is a critical juncture in the metabolic pathway, leading to either cytotoxic activation or detoxification.

Non-enzymatic Breakdown to Deuterated Phosphoramide Mustard and Acrolein-d4

The generation of the ultimate therapeutic and toxic moieties from this compound occurs through the non-enzymatic breakdown of aldophosphamide-d4. ucsc.edupharmgkb.org This spontaneous process, known as β-elimination, yields two deuterated products: phosphoramide mustard-d4 and acrolein-d4. ucsc.eduoup.com

Phosphoramide mustard-d4 is the principal cytotoxic metabolite responsible for the therapeutic effects of cyclophosphamide. ucsc.edupharmgkb.org It is a potent alkylating agent that forms cross-links within and between DNA strands, ultimately leading to inhibition of DNA replication and cell death. ucsc.edu

Acrolein-d4 , the other product of this breakdown, is a reactive aldehyde that does not possess significant antitumor activity but is implicated in some of the toxic side effects associated with cyclophosphamide therapy, such as hemorrhagic cystitis. ucsc.edupharmacompass.com

The intracellular generation of these deuterated compounds from aldophosphamide-d4 is believed to be crucial for the therapeutic efficacy of the parent drug. pharmgkb.org

Pathways of Inactive Metabolite Formation (e.g., Carboxyphosphamide-d4)

Concurrent with the activation pathway, this compound and its metabolites can undergo detoxification reactions, leading to the formation of inactive products. A major route of inactivation involves the oxidation of aldophosphamide-d4 to carboxyphosphamide-d4. ucsc.eduwikipedia.org This reaction is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, primarily ALDH1A1 and ALDH3A1. pharmgkb.orgwikipedia.org Carboxyphosphamide-d4 is a non-toxic metabolite that lacks the alkylating activity of phosphoramide mustard and is readily excreted. ucsc.edumedchemexpress.com

In Vitro Metabolic Studies Using Subcellular Fractions

Liver Microsome Incubation Studies with this compound

Liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are extensively used to study the in vitro metabolism of drugs like this compound. innovareacademics.innih.gov These studies have been instrumental in identifying the specific CYP isoforms responsible for the initial activation step. Research has shown that CYP2B6, CYP2C19, and CYP3A4 are the key enzymes involved in the 4-hydroxylation of cyclophosphamide. nih.gov

Incubation of this compound with liver microsomes in the presence of an NADPH-regenerating system allows for the formation and quantification of 4-hydroxythis compound. nih.gov Such experiments have demonstrated significant inter-individual and inter-species variability in the rate of cyclophosphamide metabolism. nih.gov For instance, studies comparing the metabolic efficiency of liver microsomes from different species have revealed substantial differences in the formation of the active metabolite. nih.gov

SpeciesRelative Metabolic Efficiency (4-OHCP formation)Key CYP Isoforms Involved
HumanBaselineCYP2B6, CYP2C19, CYP3A4 nih.gov
Dog~55-fold higher than humanCYP2C family prominent nih.gov
Cat~2.8-fold higher than humanCYP2B, CYP2C families nih.gov
Mouse~1.2-fold higher than humanCYP2B, CYP2C families nih.gov

This table illustrates the comparative metabolic efficiency of liver microsomes from different species in converting cyclophosphamide to its 4-hydroxy metabolite, highlighting the key cytochrome P450 enzymes involved.

Isolated Hepatocyte Models for Deuterated Compound Metabolism

Isolated hepatocytes provide a more complete in vitro system for studying drug metabolism as they contain both phase I (e.g., CYP enzymes) and phase II (conjugating) enzymes, as well as intact cellular structures. These models are valuable for investigating the entire metabolic cascade of this compound, from its initial uptake and activation to detoxification and efflux of metabolites.

Studies using isolated hepatocytes can provide a more comprehensive picture of the metabolic profile of this compound, including the formation of both active and inactive deuterated metabolites. This system allows for the investigation of the interplay between different metabolic pathways and the factors that can influence the balance between bioactivation and detoxification.

Comparative Metabolic Profiling Across Species in Preclinical Models

Comparative metabolic profiling of this compound in different preclinical species is essential for understanding interspecies differences in drug disposition and for the appropriate extrapolation of animal data to humans. These studies often involve the administration of this compound to animal models such as mice, rats, and dogs, followed by the analysis of blood, urine, and tissue samples to identify and quantify the parent drug and its deuterated metabolites. nih.govnih.gov

Research has revealed significant species-dependent variations in the metabolic pathways of cyclophosphamide. For example, a study comparing the metabolism of cyclophosphamide and its isomer ifosfamide (B1674421) in mice found that cyclophosphamide preferentially undergoes ring-opening to yield acrolein, while ifosfamide favors the N-dechloroethylation pathway. nih.gov These differences in metabolic preference can lead to distinct toxicity profiles between the two drugs and across species. nih.gov

Interspecies Variations in this compound Metabolism (e.g., Mouse, Rat, Dog, Cat)

The metabolism of cyclophosphamide, and by extension its deuterated analogs, shows significant variation across different species. The primary activation step is the conversion to 4-hydroxycyclophosphamide (4OHCP), a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. caymanchem.commedchemexpress.com The efficiency of this bioactivation differs vastly among preclinical models.

Research using liver microsomes has demonstrated that dogs are exceptionally efficient at metabolizing cyclophosphamide. nih.govnih.gov Dog microsomes are, on average, 55 times more efficient than human microsomes, 2.8 times more efficient than cat microsomes, and 1.2 times more efficient than mouse microsomes at catalyzing the bioactivation of cyclophosphamide. medchemexpress.comnih.govnih.gov These substantial interspecies differences in metabolic rates are critical considerations when extrapolating preclinical data. nih.gov In rats, the metabolism of cyclophosphamide is also well-documented, proceeding through the same primary pathways as in other species, though with its own characteristic rate. osti.govjst.go.jp

Table 1: Relative Efficiency of Cyclophosphamide Bioactivation in Liver Microsomes Across Species

SpeciesRelative Metabolic Efficiency Compared to Human MicrosomesRelative Metabolic Efficiency Compared to Cat MicrosomesRelative Metabolic Efficiency Compared to Mouse Microsomes
Dog~55x higher~2.8x higher~1.2x higher
Mouse~46x higher~2.3x higher-
Cat~20x higher-~0.4x lower
Human-~0.05x lower~0.02x lower

Data is derived from studies on the non-deuterated cyclophosphamide and reflects the intrinsic clearance (Vmax/KM) of the conversion to 4-hydroxycyclophosphamide. medchemexpress.comnih.govnih.gov

Enzyme Inhibition Studies to Elucidate Metabolic Pathways for d4-Analogs

Inhibition studies performed across various species have revealed which of these enzymes are most critical. In experiments with human, cat, and mouse liver microsomes, inhibition of CYP2C enzymes drastically reduced the formation of 4-hydroxycyclophosphamide (4OHCP). nih.gov Inhibition of CYP2B had a slight reductive effect, while inhibition of CYP3A resulted in no change in 4OHCP formation. nih.gov In dog microsomes, the metabolism was almost completely halted by a CYP2C inhibitor, underscoring the primary role of this enzyme family in cyclophosphamide activation in that species. nih.govresearchgate.net

The use of deuterated analogs in such studies helps to refine the understanding of these pathways. For example, by using cyclophosphamide with deuterium placed on the chloroethyl side-chains, researchers could demonstrate a "metabolic switching" effect. aacrjournals.org This labeling disfavored the side-chain oxidation pathway (which produces neurotoxic metabolites) primarily catalyzed by CYP3A4, thereby increasing the proportion of the drug that was activated via C-4 oxidation by CYP2B6. aacrjournals.orgpharmgkb.org This demonstrates how deuteration can be used to direct the metabolism of cyclophosphamide and its d4-analogs through specific, more desirable enzymatic pathways. While these studies often use the non-deuterated compound, they effectively map the enzymatic pathways that are also available to this compound, even if the reaction rates are altered by the kinetic isotope effect. tandfonline.com

Table 2: Effect of Cytochrome P450 Inhibition on 4-Hydroxycyclophosphamide (4OHCP) Formation

Enzyme Family InhibitedEffect on 4OHCP Formation (Human, Cat, Mouse)Effect on 4OHCP Formation (Dog)Primary Enzyme(s) Implicated
CYP2BSlightly reducedNo observed impactCYP2B6 nih.govpharmgkb.org
CYP2CDrastically reducedAlmost completely inhibitedCYP2C9, CYP2C19 nih.govsci-hub.se
CYP3ANo changeNot specified, but minimal role in activationCYP3A4 nih.govpharmgkb.org

This table summarizes findings from enzyme inhibition studies on the non-deuterated cyclophosphamide across multiple species. nih.gov

Kinetic Isotope Effect Kie Studies on Cyclophosphamide D4 Metabolism

Fundamental Principles of Kinetic Isotope Effects in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when hydrogen (H) is substituted with deuterium (B1214612) (D). ontosight.ai The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, resulting in a higher activation energy for bond cleavage. juniperpublishers.cominformaticsjournals.co.in Consequently, reactions involving the breaking of a C-D bond are typically slower than those involving a C-H bond. wikipedia.org This difference in reaction rates is quantified as the KIE, which is the ratio of the rate constant of the light isotope (kH) to that of the heavy isotope (kD) (KIE = kH/kD). juniperpublishers.com

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken in the rate-determining step of a reaction. numberanalytics.com

Primary Kinetic Isotope Effect (Primary KIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved during the rate-determining step. ontosight.ainumberanalytics.com For C-H bond cleavage, the theoretical maximum for a primary KIE at room temperature is around 7, but values can be larger due to quantum tunneling. epfl.ch Typical primary KIE values range from 2 to 10 or even higher. numberanalytics.com A significant primary KIE indicates that C-H bond breaking is a rate-limiting part of the reaction. nih.gov

Secondary Kinetic Isotope Effect (Secondary KIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step. ontosight.ainumberanalytics.com These effects are generally smaller than primary KIEs, with typical values ranging from 0.8 to 1.5. numberanalytics.comnih.gov They arise from changes in the vibrational frequencies of bonds to the isotope in the transition state compared to the ground state. nih.gov

In the context of drug metabolism, which is predominantly carried out by enzymes like the cytochrome P450 (CYP450) family, deuteration can significantly impact reaction rates. juniperpublishers.comnih.gov If the cleavage of a C-H bond is the rate-determining step in an enzyme-catalyzed metabolic transformation, substituting that hydrogen with deuterium will slow down the reaction. juniperpublishers.comscirp.org This is because more energy is required to break the stronger C-D bond. informaticsjournals.co.in

Evaluation of Deuterium Kinetic Isotope Effects in Cyclophosphamide-d4 (B23394) Metabolism

Cyclophosphamide (B585) is a prodrug that requires metabolic activation by hepatic CYP450 enzymes to exert its therapeutic effect. caymanchem.comnih.gov The initial and rate-limiting step in its activation is the oxidation at the C-4 position of the oxazaphosphorine ring to form 4-hydroxycyclophosphamide (B600793). aacrjournals.orgmdpi.com This is followed by a series of spontaneous reactions to produce the active alkylating agent, phosphoramide (B1221513) mustard. aacrjournals.org However, competing metabolic pathways, such as N-dechloroethylation, lead to the formation of inactive and potentially toxic metabolites. aacrjournals.org

The "d4" in this compound indicates the presence of four deuterium atoms. cymitquimica.com Specifically, in some research applications, these deuterated analogs have deuterium at positions on the oxazaphosphorine ring, such as 4,4-d2-CPA and 4,4,6,6-d4-CPA, or on the chloroethyl side chains. aacrjournals.orgnih.gov

Studies have investigated the impact of deuteration on the rates of metabolic pathways. For instance, deuteration at the C-4 position (4-d2 and 4,6-d4 analogs) resulted in isotope effects of 2.2 and 1.8 for the formation of 4-ketocyclophosphamide (B195324) and carboxyphosphamide (B29615), respectively. nih.gov In another study exploring "metabolic switching," cyclophosphamide with deuterium at the alpha positions of the chloroethyl side chains was incubated with human CYP2B6, CYP3A4, and CYP3A5. aacrjournals.org For unlabeled cyclophosphamide, the percentage of product from C-4 oxidation was 73% for CYP3A4, 90% for CYP3A5, and 100% for CYP2B6. aacrjournals.org With the deuterated cyclophosphamide, these percentages increased to 89% for CYP3A4 and 94% for CYP3A5, while remaining at 100% for CYP2B6. aacrjournals.org This suggests that deuterating the side chains disfavors their oxidation, thereby promoting the desired C-4 hydroxylation pathway. aacrjournals.org

Effect of Deuteration on Cyclophosphamide C-4 Oxidation by CYP450 Isoforms

This table shows the percentage of product derived from C-4 oxidation for both unlabeled and deuterium-labeled cyclophosphamide when incubated with different human CYP450 isoforms.

CYP450 IsoformUnlabeled Cyclophosphamide (% C-4 Oxidation)Deuterated Cyclophosphamide (% C-4 Oxidation)
CYP3A47389
CYP3A59094
CYP2B6100100

The kinetic isotope effect (kH/kD) provides a direct comparison of the reaction rates for the non-deuterated and deuterated forms of a compound. A study on ring-deuterated analogs of cyclophosphamide reported specific isotope effects on different metabolic pathways. nih.gov

Kinetic Isotope Effects (kH/kD) in the Metabolism of Deuterated Cyclophosphamide Analogs

This table presents the observed kinetic isotope effects for the formation of specific metabolites from deuterated cyclophosphamide analogs.

Metabolic PathwayDeuterated AnalogKinetic Isotope Effect (kH/kD)
Formation of 4-ketocyclophosphamide4-d2-CPA2.2
Formation of carboxyphosphamide4,6-d4-CPA1.8
β-elimination pathway5,5-dideuterated-CPA~5.3

These findings illustrate that the magnitude of the KIE is highly dependent on the specific metabolic reaction and the site of deuteration. nih.gov An isotope effect of approximately 5.3 for the beta-elimination pathway, which is crucial for the formation of the active metabolite, indicates a significant slowing of this step when deuterium is present at the C-5 position. nih.gov

Deuterium Label Loss and Exchange Studies

An important consideration in the use of deuterated compounds, particularly in biological systems, is the stability of the deuterium label. mdpi.com Deuterium atoms can sometimes be lost or exchanged with protons from the surrounding environment, which can complicate the interpretation of metabolic studies. mdpi.com

In the context of adenosylcobalamin-dependent enzymes, studies have shown that tritium (B154650) (another hydrogen isotope) can be transferred to the substrate, highlighting the potential for isotope exchange. nih.gov While specific studies on deuterium label loss for this compound are not extensively detailed in the provided context, the general principle remains relevant. The stability of the C-D bond is generally high, but the potential for exchange, particularly in enzyme-catalyzed reactions, must be considered when designing and interpreting experiments with deuterated compounds. informaticsjournals.co.in

Assessment of Deuterium Exchange in Metabolic Products

The stability of the deuterium label in metabolic products is a critical factor in KIE studies. Any loss or exchange of deuterium during metabolic processes could lead to misinterpretation of the results. For this compound, where deuterium is placed on the oxazaphosphorine ring, the potential for exchange in its various metabolites is a key consideration.

Research has shown that while deuterium labeling is a powerful tool, the potential for deuterium-hydrogen exchange exists. google.com In some instances, deuterium and tritium labels can diffuse from the labeled molecule to others through proton hopping. researchgate.net However, for many deuterated compounds, the label is sufficiently stable throughout the metabolic process to allow for accurate assessment. The use of deuterated analogs as internal standards in quantification studies relies on this stability. caymanchem.comnih.gov

Methodologies for Quantifying Deuterium Label Retention in Metabolites

Several analytical techniques are employed to quantify the retention of deuterium labels in the metabolites of this compound, ensuring the integrity of KIE studies.

Mass Spectrometry (MS): This is a primary tool for quantifying deuterated compounds and their metabolites. nih.gov By analyzing the mass-to-charge ratio of the parent drug and its metabolites, researchers can determine the extent of deuterium retention. Tandem mass spectrometry (MS/MS) provides further structural information, helping to pinpoint the location of the deuterium atoms. colab.ws Stable isotope dilution assays using tetradeuterated analogs of cyclophosphamide have been successfully used to quantify the drug and its metabolite, 4-ketocyclophosphamide, in human plasma and urine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for determining the position and quantity of deuterium in a molecule. While perhaps less sensitive than MS for quantification, it provides detailed structural information that can confirm the retention of the deuterium label at specific sites on the metabolite. acs.org

Liquid Chromatography (LC): Often coupled with mass spectrometry (LC-MS), liquid chromatography is used to separate the various metabolites from biological samples before their analysis. researchgate.netresearchgate.net This separation is crucial for accurately quantifying the deuterium content of each individual metabolite.

A summary of methodologies is presented in the table below:

Table 1: Methodologies for Quantifying Deuterium Label Retention

Methodology Description Application in this compound Studies
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds. Used for the quantification of this compound and its deuterated metabolites in biological fluids. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis to determine the structure of compounds. Provides structural confirmation of deuterated metabolites and their fragmentation patterns. colab.ws
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses the magnetic properties of atomic nuclei to determine the structure of molecules. Confirms the position and retention of deuterium labels on metabolites. acs.org
Liquid Chromatography (LC) Separates components of a mixture for subsequent analysis. Used in conjunction with MS to isolate individual metabolites from complex biological samples. researchgate.netresearchgate.net

Implications of KIE for Understanding Cyclophosphamide Bioactivation

The study of the kinetic isotope effect has significant implications for understanding how cyclophosphamide is activated in the body.

Elucidation of Enzyme Reaction Mechanisms

The magnitude of the KIE can reveal whether the breaking of a carbon-hydrogen (or carbon-deuterium) bond is a rate-determining step in an enzymatic reaction. wikipedia.org Cyclophosphamide is activated by cytochrome P450 (CYP) enzymes in the liver, primarily through hydroxylation at the C-4 position. nih.govdrugbank.comechemi.com

Studies using ring-deuterated analogs of cyclophosphamide have been instrumental in dissecting the metabolic pathways. nih.gov For instance, a significant KIE observed upon deuteration at a specific position suggests that the C-H bond at that position is broken during the rate-limiting step of the reaction. Research has shown isotope effects for the formation of 4-ketocyclophosphamide and carboxyphosphamide, which are products of oxidation at C-4. nih.gov This helps to confirm the role of C-4 hydroxylation as a key step in the bioactivation cascade. The investigation of deuterated analogs has been crucial in understanding the influence of deuterium substitution on the rates of metabolic pathways involving oxidation at C-4. nih.gov

Understanding Metabolic Stability of Deuterated Analogs

Deuterating a drug at a metabolically active site can slow down its rate of metabolism, a phenomenon that can be exploited to improve a drug's pharmacokinetic profile. researchgate.net This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.

In the case of cyclophosphamide, studies with deuterated analogs have shown that the metabolic stability can be altered. researchgate.net For example, deuteration at the C-5 position of cyclophosphamide has been shown to decrease its anti-tumor activity, which is linked to a reduced formation of the active metabolites phosphoramide mustard and acrolein. nih.gov This indicates that the C-H bond at the C-5 position is involved in a critical metabolic step. Conversely, deuteration at other positions might enhance metabolic stability without negatively impacting the desired therapeutic effect. researchgate.net This knowledge is valuable in the design of new drug analogs with improved therapeutic properties.

The table below summarizes the observed kinetic isotope effects for different deuterated cyclophosphamide analogs and their impact on activity.

Table 2: Kinetic Isotope Effects and Activity of Deuterated Cyclophosphamide Analogs

Deuterated Analog Metabolic Pathway Affected Observed Isotope Effect (kH/kD) Impact on Antitumor Activity Reference
4-d2-Cyclophosphamide Formation of 4-ketocyclophosphamide 2.2 Little to no change nih.gov
4,6-d4-Cyclophosphamide Formation of carboxyphosphamide 1.8 Little to no change nih.gov
5,5-d2-Cyclophosphamide Beta-elimination to form active metabolites ~5.3 Marked decrease in potency nih.govnih.gov

Molecular and Cellular Mechanistic Investigations of Cyclophosphamide D4 and Its Active Deuterated Metabolites

Cellular Bioactivation and Intracellular Fate of Deuterated Cyclophosphamide (B585) Metabolites

Cyclophosphamide-d4 (B23394), a deuterated analog of the widely used antineoplastic and immunosuppressive agent cyclophosphamide, undergoes a complex metabolic activation process to exert its therapeutic effects. glpbio.comcaymanchem.com This process, initiated in the liver, results in the formation of active metabolites that are transported into target cells to induce cytotoxicity. caymanchem.com The deuteration of cyclophosphamide is primarily for its use as an internal standard in pharmacokinetic studies, allowing for precise quantification by mass spectrometry. glpbio.comnih.govnih.gov

Transport and Activation of 4-Hydroxythis compound within Cells

The initial step in the bioactivation of this compound occurs in the liver, where cytochrome P450 enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, hydroxylate the parent compound to form 4-hydroxythis compound. caymanchem.comdovepress.comnih.gov This metabolite exists in equilibrium with its open-ring tautomer, aldophosphamide-d4. hmdb.ca 4-hydroxythis compound is relatively stable and can be transported through the bloodstream to target cells. doctorlib.org Its ability to readily diffuse across cellular membranes allows for efficient entry into cells. hmdb.caresearchgate.net

Once inside the cell, 4-hydroxythis compound is considered the key transport form that delivers the ultimate cytotoxic species. doctorlib.org Research indicates that the concentration of 4-hydroxycyclophosphamide (B600793) in the blood can serve as a surrogate marker for its intracellular concentration. researchgate.net Recent studies have challenged the long-held belief that the conversion of 4-hydroxycyclophosphamide to its active form is a spontaneous chemical process. Evidence now suggests that this conversion can be catalyzed by intracellular enzymes. nih.govtandfonline.com Specifically, studies have shown that peripheral blood mononuclear cells (PBMCs) and immortalized T-cells (Jurkat cells) can activate 4-hydroxycyclophosphamide into a DNA-alkylating agent, a process not observed to the same extent in epithelial-derived Caco-2 cells, suggesting tissue-specific enzyme activity. nih.govtandfonline.com The DNA-alkylating potency of 4-hydroxycyclophosphamide was found to be over 18-fold greater in PBMCs compared to its intrinsic reactivity with purified genomic DNA. nih.govtandfonline.com

Conversion to Deuterated Phosphoramide (B1221513) Mustard within Target Cells

Within the target cell, 4-hydroxythis compound (in equilibrium with aldophosphamide-d4) undergoes further transformation to produce the ultimate cytotoxic metabolite, deuterated phosphoramide mustard, and a byproduct, which in vitro is acrolein but in vivo is thought to be 3-hydroxypropanal. mdpi.com Phosphoramide mustard is a highly reactive alkylating agent responsible for the therapeutic effects of cyclophosphamide. medchemexpress.comcaymanchem.com

The conversion of 4-hydroxycyclophosphamide to phosphoramide mustard was traditionally thought to occur via spontaneous chemical hydrolysis. nih.govtandfonline.com However, emerging evidence points towards an enzymatic role in this final activation step. nih.govtandfonline.commdpi.com Studies have identified phosphodiesterases (PDEs) as potential catalysts for this reaction. nih.govmdpi.com Recombinant human cAMP-phosphodiesterase-PDE4B and snake-venom phosphodiesterase (PDE-I) have been shown to catalyze the activation of 4-hydroxycyclophosphamide into a DNA-alkylating agent. nih.govtandfonline.com This enzymatic conversion is a significant finding, suggesting that the intracellular activation of cyclophosphamide metabolites is a more complex and regulated process than previously understood. nih.govtandfonline.com

DNA Alkylation and Interstrand Cross-linking by Deuterated Metabolites

The cytotoxicity of this compound is mediated by the interaction of its active metabolite, deuterated phosphoramide mustard, with cellular DNA. This interaction leads to the formation of DNA adducts and cross-links, ultimately triggering cell death. glpbio.comresearchgate.net

Specificity of Deuterated Phosphoramide Mustard for DNA Adduct Formation

Deuterated phosphoramide mustard is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on DNA bases. caymanchem.comresearchgate.net The primary target for alkylation is the N7 position of guanine (B1146940). doctorlib.orgki.se However, alkylation can also occur at other sites, such as the N1 and N3 positions of adenine (B156593) and the N3 position of cytosine. doctorlib.orgki.se

The reaction of phosphoramide mustard with DNA can result in several types of adducts. nih.gov Monoadducts are formed when one chloroethyl group binds to a DNA base. nih.gov The formation of a second covalent bond with another base results in a DNA-DNA cross-link. These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite DNA strands). researchgate.netnih.govglpbio.commedchemexpress.com Interstrand cross-links are considered the most cytotoxic lesions as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription. nih.govglpbio.commedchemexpress.com Studies have also shown that phosphoramide mustard can induce the formation of DNA-protein cross-links. caymanchem.comresearchgate.net

Molecular Mechanisms of DNA Damage Induction

The formation of DNA adducts and cross-links by deuterated phosphoramide mustard constitutes significant DNA damage. medchemexpress.commedchemexpress.com This damage activates cellular DNA damage response (DDR) pathways. researchgate.netmedchemexpress.com The cell attempts to repair the damaged DNA, but if the damage is too extensive, it will undergo apoptosis (programmed cell death). mdpi.comresearchgate.net

The process begins with the formation of a monoadduct, which can then react to form an interstrand cross-link. nih.gov For instance, studies in rat ovarian granulosa cells have shown the time-dependent formation of different adducts. The NOR-G-OH DNA adduct was detected after 24 hours of exposure to phosphoramide mustard, while the more cytotoxic G-NOR-G interstrand cross-link was formed after 48 hours. nih.gov The presence of these lesions, particularly interstrand cross-links, leads to the phosphorylation of the histone variant H2AX (to form γH2AX), a key marker of DNA double-strand breaks. researchgate.netnih.gov This, in turn, activates a cascade of DDR proteins, including ATM, PARP-1, and BRCA1, which are involved in cell cycle arrest and DNA repair. nih.govnih.gov

Cellular Response to Deuterated Cyclophosphamide Metabolites in Vitro

The in vitro cellular response to deuterated cyclophosphamide metabolites is characterized by cytotoxicity, induction of DNA damage, and activation of cellular stress and death pathways. The active metabolite, deuterated phosphoramide mustard, is responsible for these effects. caymanchem.com

In vitro studies using various cell lines have demonstrated the cytotoxic effects of cyclophosphamide's active metabolites. For example, in rat spontaneously immortalized granulosa cells (SIGCs), phosphoramide mustard was shown to reduce cell viability in a concentration-dependent manner. medchemexpress.comnih.gov Exposure to 3 µM and 6 µM phosphoramide mustard for 48 hours significantly decreased the number of viable cells. nih.gov

The underlying mechanism for this cytotoxicity is the induction of DNA damage. As discussed previously, phosphoramide mustard forms DNA adducts and cross-links. nih.govmedchemexpress.com This DNA damage triggers a robust DNA damage response. In SIGCs, exposure to phosphoramide mustard led to increased mRNA and protein expression of key DDR genes and proteins such as Atm, Parp1, Prkdc, Brca1, and RAD51 in a time- and dose-dependent manner. nih.gov The detection of phosphorylated H2AX (γH2AX) further confirms the presence of DNA double-strand breaks, a severe form of DNA damage. nih.gov

Furthermore, in vitro studies have shown that cyclophosphamide can impact immune cell responses. High doses of cyclophosphamide have been found to eliminate the in vitro cytotoxic response of spleen cells to syngeneic tumor antigens and alloantigens. nih.gov This effect could be partially restored by the addition of interleukin-2 (B1167480) (IL-2), suggesting that cyclophosphamide treatment depletes cytotoxic cell precursors. nih.gov Interestingly, while the precursor cells were affected, the ability of the bulk spleen cell population to produce IL-2 upon stimulation was not diminished. nih.gov

The table below summarizes the in vitro effects of phosphoramide mustard on rat ovarian granulosa cells.

Concentration of Phosphoramide MustardExposure TimeObserved EffectReference
3 µM and 6 µM48 hoursReduced cell viability nih.gov
6 µM24 hoursDetection of NOR-G-OH DNA adduct nih.gov
3 µM and 6 µM48 hoursFormation of G-NOR-G interstrand cross-link nih.gov
3 µM and 6 µM24 and 48 hoursIncreased expression of DNA damage response genes (Atm, Parp1, Brca1) nih.gov
3 µM and 6 µM24 and 48 hoursIncreased levels of phosphorylated H2AX (γH2AX) nih.gov

Induction of Apoptosis in Cell Lines by 4-Hydroperoxy this compound

4-Hydroperoxy this compound is the deuterated analog of 4-hydroperoxy cyclophosphamide, an active metabolite of the prodrug cyclophosphamide. chemsrc.commedchemexpress.com The non-deuterated form, 4-hydroperoxy cyclophosphamide, is known to induce apoptosis in various cell lines, particularly T-cells. medchemexpress.commedchemexpress.comchemsrc.com This induction of apoptosis is a key mechanism of its therapeutic effect. nih.gov Studies on the non-deuterated analog have shown that it crosslinks DNA, a critical event that can trigger programmed cell death. medchemexpress.commedchemexpress.commedchemexpress.eu

Research indicates that the apoptotic process initiated by 4-hydroperoxy cyclophosphamide in T-cells occurs independently of death receptor activation. chemsrc.commedchemexpress.commedchemexpress.eu This suggests that the extrinsic pathway of apoptosis, which relies on the binding of ligands to death receptors like Fas, is not the primary route for cell death initiated by this compound. chemsrc.com Instead, the evidence points towards the activation of the intrinsic, or mitochondrial, pathway of apoptosis. medchemexpress.commedchemexpress.commedchemexpress.eu While direct studies on the d4-labeled compound are limited, the fundamental mechanism is expected to mirror its non-deuterated counterpart. The incorporation of deuterium (B1214612) is primarily utilized for tracing and studying pharmacokinetic and metabolic profiles, and is not expected to alter the fundamental apoptotic mechanism. medchemexpress.commedchemexpress.com

The apoptotic effects have been observed in various T-cell lines, including Jurkat cells and cytotoxic T-lymphocytes (CTLs). nih.govmedchemexpress.com In these cells, treatment with the active cyclophosphamide metabolite leads to classic signs of apoptosis, although the cell death can proceed even when caspases, key enzymes in the apoptotic cascade, are inhibited. nih.govmedchemexpress.com This points to the existence of caspase-independent apoptotic pathways being activated by the compound. nih.gov

Table 1: Investigated Cell Lines and Apoptotic Effects of 4-Hydroperoxy Cyclophosphamide

Cell LineKey Findings
Jurkat T-cellsInduces apoptosis; cell death not prevented by caspase inhibition. nih.gov
Cytotoxic T-lymphocytes (CTLs)Induces apoptosis; increased expression of p53 and Bax. medchemexpress.com
Primary leukemic T-cellsInduces apoptosis with caspase activation, but death is not prevented by caspase inhibitors. nih.gov

Reactive Oxygen Species (ROS) Generation and Mitochondrial Pathway Activation

A significant aspect of the apoptotic mechanism of 4-hydroperoxy cyclophosphamide, and by extension its deuterated form, is the generation of reactive oxygen species (ROS). chemsrc.commedchemexpress.commedchemexpress.eu The production of ROS appears to be a critical upstream event that leads to the activation of the mitochondrial death pathway. medchemexpress.commedchemexpress.commedchemexpress.eu The accumulation of ROS can cause oxidative stress, leading to cellular damage and triggering apoptosis. nih.govnih.govresearchgate.net

The generated ROS contribute to the loss of mitochondrial membrane potential and the upregulation of pro-apoptotic proteins like Bax. nih.gov This disruption of the mitochondria leads to the release of apoptogenic factors, such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG), from the mitochondrial intermembrane space into the cytoplasm. nih.gov These factors then translocate to the nucleus, where they contribute to chromatin condensation and DNA fragmentation, hallmarks of apoptosis, in a caspase-independent manner. nih.gov The antioxidant N-acetyl-L-cysteine has been shown to significantly inhibit these mitochondrial events and subsequent apoptosis, underscoring the crucial role of ROS in the process. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, TLR)

The cellular effects of cyclophosphamide and its metabolites extend to the modulation of key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and Toll-like receptor (TLR) pathways. medchemexpress.comhoelzel-biotech.comnih.gov While direct studies on this compound are not extensively detailed in this context, the behavior of the parent compound provides significant insights.

Cyclophosphamide has been shown to impact NF-κB signaling. nih.govinnovareacademics.in The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. In some contexts, cyclophosphamide-induced oxidative stress can lead to the activation of NF-κB. innovareacademics.in Conversely, some studies suggest that in certain therapeutic scenarios, the beneficial effects of other agents used alongside cyclophosphamide may involve the inhibition of the NF-κB pathway. nih.gov

The TLR signaling pathway, crucial for the innate immune response, can also be influenced by cyclophosphamide treatment. westminster.ac.uknih.govgoogle.com TLRs recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering immune responses. westminster.ac.uknih.gov Cyclophosphamide's immunomodulatory effects may, in part, be mediated through its influence on cells expressing TLRs, such as dendritic cells and B-cells. westminster.ac.uknih.gov For instance, cyclophosphamide can reset dendritic cell homeostasis, leading to the emergence of tumor-infiltrating dendritic cells with an altered cytokine secretion profile, which could be linked to changes in TLR-mediated signaling. nih.gov

Role of Deuterated Metabolites in Modulating Drug Resistance Mechanisms

Interaction with Cellular Proteins and Enzymes Implicated in Resistance

Drug resistance to cyclophosphamide is a significant clinical challenge, and it is influenced by multiple cellular mechanisms, including the interaction of its metabolites with various proteins and enzymes. nih.gov One of the primary mechanisms of resistance involves the detoxification of cyclophosphamide's active metabolites. nih.govnih.gov Enzymes such as aldehyde dehydrogenases (ALDH) and glutathione (B108866) S-transferases (GSTs) play a crucial role in this process. nih.govresearchgate.net Elevated levels of these enzymes in cancer cells can lead to increased inactivation of the drug's cytotoxic metabolites, thereby conferring resistance. nih.gov

The use of deuterated analogs like this compound and its metabolites can be instrumental in studying these resistance mechanisms. smolecule.comnih.gov The deuterium substitution can alter the rate of metabolic processes due to the kinetic isotope effect. nih.gov For example, deuteration at specific positions in the cyclophosphamide molecule has been shown to affect the rates of formation of its metabolites, which can, in turn, influence its antitumor activity and resistance profile. nih.gov

Furthermore, DNA repair mechanisms are critical in cellular resistance to cyclophosphamide. nih.gov The alkylating metabolites of cyclophosphamide cause DNA damage, and the cell's ability to repair this damage is a key determinant of its survival. nih.govresearchgate.net Proteins involved in DNA repair pathways, such as nucleotide excision repair, can contribute to resistance. nih.gov

Table 2: Cellular Factors Implicated in Resistance to Cyclophosphamide Metabolites

FactorRole in Resistance
Aldehyde Dehydrogenases (ALDH)Inactivates aldophosphamide (B1666838), preventing the formation of the ultimate cytotoxic agent, phosphoramide mustard. researchgate.net
Glutathione S-Transferases (GSTs)Catalyzes the conjugation of glutathione to the active metabolites, leading to their detoxification. nih.govnih.gov
DNA Repair EnzymesRepair DNA lesions induced by the alkylating metabolites, reducing the cytotoxic effect. nih.gov

Investigating Altered Cellular Responses to Deuterated Analogs

The study of deuterated analogs of cyclophosphamide provides a valuable tool for investigating the nuances of cellular responses and resistance. The substitution of hydrogen with deuterium can lead to a stronger C-D bond compared to the C-H bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-determining step. nih.gov This kinetic isotope effect can be exploited to understand which metabolic pathways are most critical for the drug's efficacy and which contribute to resistance.

Advanced Analytical Methodologies and Bioanalytical Applications of Cyclophosphamide D4

Development and Validation of Quantitative Analytical Methods

The precision required for pharmacokinetic studies and therapeutic drug monitoring necessitates the development of robust and validated analytical methods. Cyclophosphamide-d4 (B23394) is integral to several advanced mass spectrometry-based techniques.

UPLC-MS/MS has become a cornerstone for the bioanalysis of cyclophosphamide (B585) due to its high sensitivity, selectivity, and throughput. nih.gov Numerous studies have detailed the development and validation of UPLC-MS/MS methods for the simultaneous quantification of cyclophosphamide and its primary active metabolite, 4-hydroxycyclophosphamide (B600793), in biological samples like plasma and dried blood spots (DBS). innovareacademics.ininnovareacademics.inresearchgate.net In these assays, a stable isotope-labeled internal standard, such as this compound or, more commonly for the metabolite, 4-hydroxythis compound, is employed. nih.govinnovareacademics.inescholarship.org

Methodologies typically involve protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. innovareacademics.innih.gov Gradient elution with a mobile phase consisting of aqueous formic acid and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. nih.govinnovareacademics.inannalsofrscb.ro Detection is achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to ensure specificity. nih.govinnovareacademics.in The validation of these methods according to regulatory guidelines (e.g., FDA and EMA) confirms their linearity, accuracy, precision, and stability for clinical application. innovareacademics.ininnovareacademics.in

Analyte(s)MatrixInternal StandardLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Source
CyclophosphamideDried Blood Spots (DBS)4-Hydroxythis compound10 - 40,00010 innovareacademics.ininnovareacademics.in
4-HydroxycyclophosphamideDried Blood Spots (DBS)4-Hydroxythis compound5 - 4,0005 innovareacademics.ininnovareacademics.in
CyclophosphamideVolumetric Absorptive Microsampling (VAMS)4-Hydroxythis compound5 - 60,0005 nih.govnih.govresearchgate.net
4-HydroxycyclophosphamideVolumetric Absorptive Microsampling (VAMS)4-Hydroxythis compound2.5 - 1,0002.5 nih.govnih.govresearchgate.net
CyclophosphamideHuman PlasmaThis compound20 - 10,00020 escholarship.org
4-HydroxycyclophosphamideHuman Plasma4-Hydroxythis compound20 - 5,00020 escholarship.org

Gas Chromatography-Mass Spectrometry is another powerful technique for the quantification of cyclophosphamide, for which this compound is an ideal internal standard. caymanchem.combiomol.com GC-MS methods often require a derivatization step to improve the thermal stability and volatility of the analytes. ijomeh.euscielo.br For instance, a validated method for analyzing cyclophosphamide in urine and water sewage samples involved derivatization with trifluoroacetic anhydride (B1165640) (TFAA). ijomeh.eu Using this compound as the internal standard, this GC-MS method achieved a limit of quantitation of 3.8 nmol/L, demonstrating high sensitivity suitable for monitoring occupational and environmental exposure. ijomeh.eu Research has also shown that when underivatized cyclophosphamide is introduced into a GC system, it can undergo in-situ degradation to a cyclization product, a phenomenon that must be monitored and controlled for accurate quantification. tue.nl

The use of this compound in quantitative assays is a direct application of Stable Isotope Dilution Mass Spectrometry (SIDMS). This is considered the definitive method for quantification due to its superior accuracy and precision. The core principle involves adding a known quantity of the isotopically labeled standard (this compound) to the sample at the earliest stage of analysis. nih.gov The labeled standard and the unlabeled analyte are assumed to behave identically during extraction, derivatization, and chromatography, meaning any sample loss will affect both compounds equally. nih.gov Quantification is based on the measured ratio of the mass spectrometric signals of the analyte to its stable isotope-labeled standard. nih.gov This approach effectively nullifies variations in sample preparation and instrument response, providing highly specific and reliable measurements. nih.govnih.gov

Application of this compound as an Internal Standard

The fundamental application of this compound is to serve as an internal standard in bioanalytical methods to ensure accuracy and precision.

This compound is explicitly intended for the quantification of cyclophosphamide by GC- or LC-MS. caymanchem.combiomol.combioscience.co.uk It is also used in methods designed for the simultaneous measurement of cyclophosphamide and its various metabolites, which is crucial for understanding the drug's metabolic activation and disposition. Key metabolites quantified include the active 4-hydroxycyclophosphamide as well as 4-ketocyclophosphamide (B195324), carboxyphosphamide (B29615), and N-dechloroethylcyclophosphamide. escholarship.orgresearchgate.net

Due to the inherent instability of 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer aldophosphamide (B1666838), bioanalytical methods often require an immediate derivatization step, typically with semicarbazide (B1199961), to form a stable product (4-OHCP-SCZ). nih.gov In such cases, the deuterated analogue, 4-hydroxythis compound, is frequently used as the internal standard to mimic the derivatization reaction and subsequent analytical behavior of the derivatized analyte. nih.govinnovareacademics.innih.govdovepress.com

The use of stable isotope-labeled compounds like this compound is considered the gold standard in quantitative bioanalysis for several reasons. nih.govscispace.comcrimsonpublishers.com

Correction for Matrix Effects : Biological matrices such as plasma and urine are complex mixtures containing proteins, lipids, and other endogenous components that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. musechem.com Because a stable isotope-labeled internal standard has virtually identical chemical properties and chromatographic retention time to the analyte, it experiences the same matrix effects. crimsonpublishers.com By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively canceled out, leading to more accurate quantification. musechem.com

Compensation for Sample Handling Variability : Losses of the analyte can occur at any stage of sample preparation, including extraction, evaporation, and reconstitution. Since the stable isotope-labeled standard is added at the beginning of the process, it experiences the same physical losses as the unlabeled analyte. scispace.com The use of a signal ratio corrects for this variability, improving the precision and reproducibility of the method. nih.gov

Enhanced Calibration : The use of an internal standard helps to construct more robust and linear calibration curves by normalizing the detector response across different concentrations and sample batches.

Method Validation Parameters and Performance Characteristics

The validation of bioanalytical methods utilizing this compound (or its derivatives like 4-hydroxythis compound as an IS) is performed in accordance with guidelines from regulatory bodies such as the Food and Drug Administration (FDA). dovepress.comfrontiersin.org This ensures the reliability of the data for applications like therapeutic drug monitoring and pharmacokinetic studies.

Linearity, Sensitivity (LLOQ), and Calibration Range

The performance of an analytical method is defined by its ability to generate linear results over a specific concentration range, anchored by a sensitive lower limit of quantification (LLOQ). For methods quantifying cyclophosphamide using a deuterated internal standard like this compound, linearity is consistently achieved with correlation coefficients (r) typically exceeding 0.99. nih.govresearchgate.net The LLOQ represents the lowest concentration of the analyte that can be measured with acceptable accuracy and precision, generally within ±20%. annalsofrscb.ro

Various studies have established different calibration ranges and LLOQs depending on the specific methodology, instrumentation (e.g., UPLC-MS/MS), and biological matrix (e.g., plasma, dried blood spots). nih.govinnovareacademics.in For instance, a UPLC-MS/MS method using volumetric absorptive microsampling (VAMS) established a wide calibration curve for cyclophosphamide from 5 to 60,000 ng/mL, with an LLOQ of 5 ng/mL. nih.govresearchgate.net Another method developed for dried blood spot (DBS) samples reported a linear range of 10–40,000 ng/mL for cyclophosphamide, with an LLOQ of 10 ng/mL. nih.govresearchgate.net

Table 1: Linearity and Sensitivity for Cyclophosphamide Quantification Using a Deuterated Internal Standard

Matrix Analytical Method Calibration Range (ng/mL) LLOQ (ng/mL) Source(s)
Whole Blood (VAMS) UPLC-MS/MS 5 - 60,000 5 nih.govresearchgate.net
Dried Blood Spots (DBS) UPLC-MS/MS 10 - 40,000 10 nih.govresearchgate.netinnovareacademics.in
Human Plasma UPLC-MS/MS 20 - 15,000 20 annalsofrscb.ro
Dried Blood Spots (DBS) UPLC-MS/MS 50 - 30,000 50 innovareacademics.in

Precision and Accuracy Assessment (Intra-batch, Inter-batch)

Precision measures the closeness of repeated measurements, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), while accuracy reflects how close a measured value is to the true value, expressed as percent difference (%diff). Both are assessed at multiple quality control (QC) levels, including the LLOQ, low (QCL), medium (QCM), and high (QCH) concentrations.

For a method to be considered precise and accurate, the %CV and %diff should generally be within ±15%, except for the LLOQ, where ±20% is acceptable. annalsofrscb.ro In a study quantifying cyclophosphamide in VAMS samples, intra-day accuracy ranged from -13.4% to 13.9% with precision from 4.19% to 9.91%. nih.gov The inter-day accuracy was between -14.9% and 14.2%, with precision ranging from 6.14% to 8.85%. nih.gov Similarly, another study using DBS samples reported intra-batch and inter-batch precision values (%RSD) as less than 10.51%, with accuracies ranging from -5.91% to 14.86%. researchgate.netinnovareacademics.in

Table 2: Example of Intra- and Inter-batch Precision and Accuracy for Cyclophosphamide Analysis

Analyte Concentration (ng/mL) Intra-day Accuracy (%diff) Intra-day Precision (%CV) Inter-day Accuracy (%diff) Inter-day Precision (%CV) Source(s)
Cyclophosphamide 15 (QCL) -13.4 4.19 -14.9 6.14 nih.gov
Cyclophosphamide 24,000 (QCM) 13.9 9.91 14.2 8.85 nih.gov
Cyclophosphamide 30 (QCL) 14.86 <10.51 7.96 <10.51 researchgate.netinnovareacademics.in

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte from other components in the sample, including endogenous substances, metabolites, and concomitant medications. ich.org Specificity ensures that the signal measured is solely from the analyte of interest. When using this compound as an IS in LC-MS/MS, selectivity is demonstrated by analyzing blank matrix samples from at least six different sources. ich.org No significant interfering peaks should be observed at the retention times of cyclophosphamide or this compound. researchgate.net The response from any interfering components must not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response. ich.org Studies consistently show that methods using deuterated internal standards achieve high selectivity, with no significant interference observed in blank, hemolyzed, or lipemic plasma samples. annalsofrscb.ronih.gov

Matrix Effects and Recovery

The matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix, potentially causing ion suppression or enhancement. oup.com The use of a stable isotope-labeled internal standard like this compound is the preferred strategy to compensate for these effects, as it co-elutes with the analyte and experiences similar matrix-induced changes, thus ensuring accurate quantification. annalsofrscb.ro The matrix effect is considered negligible if the coefficient of variation (%CV) of the internal standard-normalized matrix factor is within ±15%. dovepress.cominnovareacademics.in

Recovery refers to the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a post-extraction spiked sample. nih.gov In a study using protein precipitation from DBS, the absolute recovery for cyclophosphamide was reported to be between 85.02% and 95.69% across three QC levels. dovepress.comnih.govinnovareacademics.in Another study using VAMS reported that sample preparation was efficient and reproducible, meeting acceptance criteria. frontiersin.org

Table 3: Extraction Recovery of Cyclophosphamide from Biological Matrices

Matrix QC Level Mean Recovery (%) Source(s)
Dried Blood Spots QCL, QCM, QCH 85.02 - 95.69 dovepress.comnih.govinnovareacademics.in
Dried Blood Spots QCL, QCM, QCH 28.95 - 34.01 innovareacademics.in

Sample Preparation Techniques Utilizing this compound

Sample preparation is a crucial step to remove interfering substances, such as proteins, and to concentrate the analyte before instrumental analysis. This compound is added early in this process to account for any analyte loss during the extraction steps.

Protein Precipitation Methods

Protein precipitation is a widely used, straightforward, and effective technique for sample clean-up in bioanalysis. phenomenex.com It involves adding a substance, typically an organic solvent like methanol or acetonitrile, to the biological sample (e.g., plasma, whole blood). researchgate.netphenomenex.com This denatures and precipitates the majority of proteins.

In a typical workflow, a known amount of the internal standard solution, containing this compound, is added to the biological sample. nih.gov Subsequently, a protein precipitating agent, such as cold methanol, is added. dovepress.comresearchgate.net The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. dovepress.comnih.gov The resulting supernatant, which contains the analyte and the internal standard, is then separated and prepared for injection into the LC-MS/MS system. nih.govnih.gov This method is favored for its simplicity and efficiency in preparing samples for the quantification of cyclophosphamide. researchgate.netnih.gov

Dried Blood Spot (DBS) Analysis

The use of this compound and its deuterated analogs, particularly 4-hydroxythis compound (4-OHCP-d4), has been instrumental in the development of sensitive and robust analytical methods using dried blood spot (DBS) sampling. innovareacademics.inscienceopen.comresearchgate.net This microsampling technique is advantageous for therapeutic drug monitoring, especially in resource-limited settings and for pediatric populations, due to its minimal invasiveness and ease of sample collection, storage, and transport. scienceopen.com

In a key application, a UPLC-MS/MS method was developed and validated for the simultaneous quantification of cyclophosphamide (CP) and its highly unstable active metabolite, 4-hydroxycyclophosphamide (4-OHCP), in DBS. innovareacademics.inresearchgate.net This method utilizes the stable isotope-labeled (SIL) 4-OHCP-d4 as an internal standard (IS) to ensure accuracy and precision. innovareacademics.inscienceopen.com Due to the inherent instability of 4-OHCP, which has a half-life of about four minutes in biological fluids, on-card derivatization is a critical step. innovareacademics.innih.gov The DBS card is pre-spotted with a semicarbazide hydrochloride (SCZ) solution, which reacts with 4-OHCP and the 4-OHCP-d4 internal standard upon blood application to form stable semicarbazone derivatives (4-OHCP-SCZ and 4-OHCP-d4-SCZ). innovareacademics.inscienceopen.comnih.gov

Sample preparation involves protein precipitation with methanol from the punched DBS, followed by analysis using UPLC-MS/MS with positive electrospray ionization (ESI+). innovareacademics.inresearchgate.net The method demonstrated high sensitivity, achieving a lower limit of quantification (LLOQ) of 10 ng/mL for CP and 5 ng/mL for 4-OHCP. innovareacademics.inresearchgate.net The use of a deuterated internal standard like 4-OHCP-d4 is crucial for correcting any variability during the sample preparation and ionization process, leading to a validated method that meets FDA and EMA guidelines. innovareacademics.in

Table 1: UPLC-MS/MS Method Parameters for DBS Analysis Using 4-OHCP-d4

ParameterDetailsReference
Internal Standard (IS)4-hydroxythis compound (4-OHCP-d4) innovareacademics.inresearchgate.net
Derivatizing AgentSemicarbazide Hydrochloride (SCZ) innovareacademics.inscienceopen.com
Analytical TechniqueUltra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) innovareacademics.inscienceopen.com
Ionization ModePositive Electrospray Ionization (ESI+) innovareacademics.in
MRM Transitions (m/z)CP: 261.03 > 140.16; 4-OHCP-SCZ: 334.10 > 221.04; IS (4-OHCP-d4-SCZ): 338.10 > 225.06 innovareacademics.in
LLOQ10 ng/mL (CP); 5 ng/mL (4-OHCP) innovareacademics.inresearchgate.net
Linear Range10–40,000 ng/mL (CP); 5–4,000 ng/mL (4-OHCP) innovareacademics.ininnovareacademics.in

Volumetric Absorptive Microsampling (VAMS)

Building on the principles of microsampling, Volumetric Absorptive Microsampling (VAMS) has emerged as a superior alternative to traditional DBS, and this compound chemistry is central to its application in this context. nih.govresearchgate.net VAMS technology utilizes a porous hydrophilic tip that absorbs a precise volume of blood (e.g., 25 μL), which overcomes the hematocrit-related variability in sample volume that can affect the accuracy of DBS analysis. nih.govnih.gov

A UPLC-MS/MS method employing VAMS was developed to quantify cyclophosphamide and 4-hydroxycyclophosphamide, using 4-OHCP-d4 as the internal standard. nih.govresearchgate.netnih.gov Similar to the DBS method, this approach requires derivatization of the unstable 4-OHCP and its deuterated internal standard with semicarbazide hydrochloride to form stable derivatives (4-OHCP-SCZ and 4-OHCP-d4-SCZ). nih.govfrontiersin.org The derivatives are then absorbed by the VAMS device and extracted via protein precipitation for analysis. nih.gov

This VAMS-based method demonstrated significant improvements in sensitivity over previous techniques. nih.gov The LLOQ was 5 ng/mL for cyclophosphamide and 2.5 ng/mL for 4-OHCP, which is lower than values reported for both DBS and conventional plasma-based assays. researchgate.netnih.gov The enhanced precision and accuracy are attributed to the exact sample volume collected by VAMS and the effective use of 4-OHCP-d4 to normalize the analytical process. nih.gov The validation of this method met the requirements set by the FDA, highlighting its robustness and reliability for clinical applications. nih.govnih.gov

Table 2: Validation Summary for VAMS-UPLC-MS/MS Method Using 4-OHCP-d4

ParameterDetailsReference
Internal Standard (IS)4-hydroxythis compound (4-OHCP-d4) nih.govresearchgate.net
Sampling TechniqueVolumetric Absorptive Microsampling (VAMS) nih.govnih.gov
MRM Transitions (m/z)CP: 260.7 > 140.0; 4-OHCP-SCZ: 333.7 > 221.0; IS (4-OHCP-d4-SCZ): 337.7 > 225.1 nih.govresearchgate.net
LLOQ5 ng/mL (CP); 2.5 ng/mL (4-OHCP) nih.govnih.gov
Intra-day Accuracy (% Bias)-13.4% to 13.9% (CP); -13.8% to 15% (4-OHCP) nih.gov
Inter-day Accuracy (% Bias)-14.9% to 14.2% (CP); -14.7% to 19.1% (4-OHCP) nih.gov
Precision (%CV)Intra-day: &lt;9.91% (CP), &lt;9.24% (4-OHCP); Inter-day: &lt;8.85% (CP), &lt;9.12% (4-OHCP) nih.gov

Stability Studies of Cyclophosphamide and Deuterated Analogs for Analytical Purposes

The reliability of any quantitative bioanalytical method hinges on the stability of the analytes and their internal standards throughout the sample lifecycle, from collection to analysis. Extensive stability studies have been conducted for cyclophosphamide and its deuterated analogs under various conditions.

Short-term and Long-term Stability of this compound in Biological Matrices and Solutions

The stability of this compound (CP-d4) and its hydroxylated analog (4-OHCP-d4) has been rigorously evaluated in stock solutions and various biological matrices.

Stock Solutions: The stability of stock solutions is critical for preparing accurate calibrators and quality controls. While one source indicates that aqueous stock solutions of CP-d4 are not stable and should be freshly prepared, other studies report acceptable stability under specific conditions. niomech.com For instance, stock solutions of CP-d4 and 4-OHCP-d4 in water were found to be stable for at least 24 hours at room temperature and for 30 days when stored at -80°C. dovepress.com Another comprehensive study demonstrated that stock solutions were stable for at least 31 months at -70°C and for 22 hours at room temperature. escholarship.org The CP stock solution was stable at 2–8°C, while the 4-OHCP and 4-OHCP-d4 stock solutions required -80°C for long-term stability. nih.gov

Biological Matrices: In plasma, CP was stable for 24 hours at room temperature. escholarship.orgnih.gov For microsampling techniques, CP and 4-OHCP were stable in DBS for at least 24 hours at room temperature and for at least 7 days at -30°C. innovareacademics.in VAMS samples demonstrated even greater stability, with analytes remaining stable for 30 days at both room temperature (25°C) and -80°C, suggesting VAMS is a more robust method for sample storage and transport than DBS. nih.gov

Post-preparative Stability: The stability of processed samples in the autosampler is crucial for high-throughput analysis. Studies have confirmed stability for at least 24 hours, and in some cases, up to 3 days in an autosampler set at 6°C. innovareacademics.innih.govescholarship.orgoup.com

Table 3: Summary of Stability Findings for Cyclophosphamide and its Deuterated Analogs

ConditionMatrix/SolutionAnalyte(s)DurationTemperatureReference
Short-term (Bench-top)Stock Solution (Water)CP, 4-OHCP, 4-OHCP-d424 hoursRoom Temperature dovepress.com
Short-term (Bench-top)PlasmaCP24 hoursRoom Temperature escholarship.orgnih.gov
Short-term (Bench-top)DBSCP, 4-OHCP24 hoursRoom Temperature innovareacademics.in
Long-termStock Solution (Water)CP, 4-OHCP, 4-OHCP-d430 days-80°C dovepress.com
Long-termStock SolutionCP-d4, 4OHCP-d4-SCZ31 months-70°C escholarship.org
Long-termDBSCP, 4-OHCP7 days-30°C innovareacademics.in
Long-termVAMSCP, 4-OHCP30 days25°C and -80°C nih.gov
Freeze-ThawPlasmaCP3 cycles-70°C to Room Temp escholarship.orgnih.gov
AutosamplerProcessed SamplesCP, 4-OHCP24 hoursNot Specified innovareacademics.innih.gov
AutosamplerProcessed SamplesCP-d472 hours6°C oup.com

Stability of Derivatized Metabolites (e.g., 4-OHCP-d4-SCZ)

Given the instability of 4-OHCP, the stability of its derivatized form is paramount for the validity of the analytical method. The semicarbazone derivative of 4-OHCP (4-OHCP-SCZ) and its deuterated internal standard (4-OHCP-d4-SCZ) are specifically created to be more stable for quantification. escholarship.orgnih.gov

Research has shown that after derivatization, the resulting 4-OHCP-SCZ in plasma samples is stable for at least 24 hours at room temperature and can withstand at least three freeze-thaw cycles. escholarship.orgnih.gov A crucial observation was made regarding autosampler stability. While a decrease in the low-concentration quality control signal for 4-OHCP-SCZ was noted after 3 days in the autosampler, the deuterated internal standard, 4OHCP-d4-SCZ, degraded at a similar rate. escholarship.org This parallel degradation is an ideal characteristic for an internal standard, as it effectively compensates for the signal loss of the analyte, ensuring that the calculated concentrations remain accurate and precise even after extended periods in the autosampler. escholarship.org This finding underscores the importance of using a stable isotope-labeled internal standard that is structurally identical to the analyte to correct for any in-process instability.

Compound Reference Table

Comparative Preclinical Studies of Cyclophosphamide D4 Versus Non Deuterated Cyclophosphamide

Comparative Metabolic Stability and Bioactivation Kinetics

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), can significantly alter the metabolic pathways of a drug. osti.gov This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage. osti.gov For Cyclophosphamide (B585), this has profound implications for its bioactivation and the generation of various metabolites.

Comparative Enzymatic Hydroxylation Rates in In Vitro Systems

The bioactivation of cyclophosphamide is initiated by cytochrome P450 (CYP) enzymes, primarily through hydroxylation at the C-4 position of the oxazaphosphorine ring, leading to the formation of 4-hydroxycyclophosphamide (B600793). aacrjournals.orgualberta.ca This is the rate-limiting step in its activation. nih.gov However, a competing metabolic pathway involves oxidation at the chloroethyl side-chains, which leads to the formation of neurotoxic metabolites like chloroacetaldehyde. aacrjournals.org

Studies utilizing deuterated analogs of cyclophosphamide have demonstrated the potential to shift the balance between these competing metabolic pathways, a phenomenon known as "metabolic switching". osti.govaacrjournals.org In one pivotal in vitro study, cyclophosphamide specifically deuterated at the alpha and alpha' positions of the chloroethyl chains was incubated with human CYP2B6, CYP3A4, and CYP3A5 supersomes to compare its metabolic profile with the non-deuterated compound. aacrjournals.org

The results indicated a significant shift towards the desired C-4 oxidation pathway with the deuterated analog. For instance, with CYP3A4, the fraction of metabolites derived from C-4 oxidation increased from 73% for the non-deuterated cyclophosphamide to 89% for the deuterated version. aacrjournals.org Similarly, with CYP3A5, the C-4 oxidation pathway accounted for 90% of the metabolites with the non-deuterated form, which rose to 94% with the deuterated compound. aacrjournals.org Most strikingly, while CYP2B6 already directed 100% of the metabolism of non-deuterated cyclophosphamide towards C-4 oxidation, the total amount of the activated metabolite produced was more than doubled with the deuterated drug (56 micromoles versus 23 micromoles). aacrjournals.org

This "metabolic switching" effectively favors the therapeutic activation pathway by making the alternative, toxicity-associated pathway of side-chain oxidation less favorable due to the stronger C-D bonds. aacrjournals.org

Table 1: Comparative C-4 Oxidation of Cyclophosphamide and Cyclophosphamide-d4 (B23394) by Human CYP Isozymes

CYP Isozyme Non-Deuterated Cyclophosphamide (% C-4 Oxidation) This compound (% C-4 Oxidation)
CYP3A4 73% 89%
CYP3A5 90% 94%
CYP2B6 100% 100%

Data sourced from an in vitro study using cDNA-expressed supersomes. aacrjournals.org

Differences in Metabolite Profiles and Concentrations

The altered enzymatic hydroxylation rates directly translate to differences in the profiles and concentrations of downstream metabolites. The strategic placement of deuterium in the chloroethyl side chains of this compound disfavors the N-dechloroethylation pathway, thereby reducing the formation of chloroacetaldehyde, a known neurotoxin. aacrjournals.org

Consequently, a higher proportion of the parent drug is shunted towards the 4-hydroxylation pathway, leading to an increased concentration of 4-hydroxycyclophosphamide and its subsequent active metabolite, phosphoramide (B1221513) mustard. osti.govaacrjournals.org This shift not only has the potential to increase the therapeutic efficacy but also to reduce the dose-limiting toxicities associated with the standard drug. aacrjournals.org

Further research into ring-deuterated analogs of cyclophosphamide has also shed light on the kinetic isotope effect on the formation of other metabolites. For example, studies have reported isotope effects (kH/kD) of 2.2 for the formation of 4-ketocyclophosphamide (B195324) and 1.8 for carboxyphosphamide (B29615), both of which are inactive metabolites. nih.gov This indicates that deuteration at specific positions can influence multiple metabolic fates of the cyclophosphamide molecule.

Table 2: Deuterium Isotope Effect (kH/kD) on the Formation of Cyclophosphamide Metabolites

Metabolic Pathway Deuterium Isotope Effect (kH/kD)
Formation of 4-ketocyclophosphamide 2.2
Formation of carboxyphosphamide 1.8

Data from studies on ring-deuterated cyclophosphamide analogs. nih.gov

Comparative Molecular and Cellular Activity Studies

While direct comparative studies on the molecular and cellular activities of this compound versus its non-deuterated counterpart are not extensively available in the public domain, the observed differences in metabolic activation provide a strong basis for hypothesizing altered downstream effects.

Comparison of DNA Adduct Formation Efficiency in Cellular Models

The ultimate cytotoxic effect of cyclophosphamide is mediated by phosphoramide mustard, which forms DNA interstrand crosslinks, leading to the inhibition of DNA replication and cell death. caymanchem.com Given that deuteration can lead to higher concentrations of the active 4-hydroxycyclophosphamide and subsequently phosphoramide mustard, it is plausible that this compound could exhibit a greater efficiency in forming DNA adducts in cellular models compared to the non-deuterated form at equivalent initial concentrations. This hypothesis, however, requires direct experimental verification.

Comparative Induction of Apoptosis and Cellular Signaling

The formation of DNA adducts by phosphoramide mustard triggers cellular stress responses, including the induction of apoptosis. 4-Hydroperoxycyclophosphamide, an active metabolite, has been shown to induce T-cell apoptosis through the activation of mitochondrial death pathways and the production of reactive oxygen species (ROS). medchemexpress.com A higher concentration of the active metabolites resulting from the "metabolic switching" of this compound could foreseeably lead to a more potent induction of apoptosis and differential activation of cellular signaling pathways involved in cell cycle arrest and cell death.

Evaluation of Potential Differences in Drug Resistance Modulators

Drug resistance to cyclophosphamide can arise from various mechanisms, including increased detoxification of the active metabolites by enzymes such as aldehyde dehydrogenases (ALDH). The altered metabolite profile of this compound, with a potentially higher concentration of the active species, might influence the dynamics of drug resistance. A more robust initial cytotoxic challenge could potentially overcome certain resistance thresholds. Conversely, any alterations in the concentrations of different metabolites might also affect the expression or activity of drug resistance modulators. These aspects remain speculative without direct comparative studies.

Theoretical Considerations for Deuteration-Induced Property Changes

The substitution of hydrogen atoms with their heavier isotope, deuterium, in a molecule like cyclophosphamide results in a deuterated analog, such as this compound. While chemically similar, this isotopic substitution introduces subtle yet significant changes in the molecule's physical and chemical properties. These alterations stem from the mass difference between hydrogen and deuterium and can influence the drug's metabolic fate and pharmacokinetic profile. google.commedchemexpress.com The primary theoretical underpinnings for these changes are the differences in vibrational energy of chemical bonds and the stereochemical consequences of these new energetic landscapes.

The chemical bond between two atoms is not static; it vibrates at a characteristic frequency, much like a spring. The frequency of this vibration is determined by the strength of the bond and the mass of the connected atoms. libretexts.org According to Hooke's Law, which provides a classical model for bond vibrations, heavier isotopes will have a lower vibrational frequency than their lighter counterparts. csbsju.edu

When a hydrogen atom in a carbon-hydrogen (C-H) bond is replaced with a deuterium atom, forming a carbon-deuterium (C-D) bond, the reduced mass of the vibrating system increases significantly, as deuterium is approximately twice as heavy as hydrogen. ias.ac.inbrainly.com This increased mass leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. brainly.com This phenomenon is readily observable using infrared (IR) spectroscopy, where the C-H stretching vibration typically appears around 3000 cm⁻¹, while the corresponding C-D stretch is found at a lower wavenumber, approximately 2250 cm⁻¹. csbsju.edu

A critical consequence of this lower vibrational frequency is a difference in the bond's zero-point energy (ZPE). The ZPE is the lowest possible energy that a quantum mechanical system may have, and for a chemical bond, it is directly proportional to its vibrational frequency. ias.ac.in Therefore, the C-D bond has a lower ZPE than the C-H bond. csbsju.eduias.ac.in Since the energy required to break a bond (the bond dissociation energy) is measured from the ZPE to the top of the potential energy well, a lower starting energy means more energy must be supplied to break the bond. Consequently, the C-D bond is stronger and more stable than the C-H bond. ias.ac.in

This difference in bond strength is the basis for the Deuterium Kinetic Isotope Effect (KIE) . libretexts.org If the cleavage of a C-H bond is the rate-determining step in a chemical reaction, such as a metabolic process, substituting deuterium at that position will slow down the reaction rate. google.com The magnitude of this effect (expressed as the ratio of the rates, kH/kD) can be substantial and provides a powerful tool for studying reaction mechanisms. ias.ac.in For cyclophosphamide, this effect is particularly relevant for its metabolic activation and degradation pathways, which involve enzymatic hydroxylation at specific carbon atoms. nih.govnih.gov

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
PropertyC-H BondC-D BondChemical Impact
Reduced Mass LowerHigherThe C-D system is heavier due to the extra neutron in deuterium. brainly.com
Vibrational Frequency (Stretching) ~3000 cm⁻¹ csbsju.edu~2250 cm⁻¹ csbsju.eduHeavier atoms vibrate more slowly, resulting in a lower frequency observable in IR spectroscopy. libretexts.orgcsbsju.edu
Zero-Point Energy (ZPE) HigherLowerZPE is proportional to vibrational frequency; the C-D bond has a lower ground-state energy. ias.ac.in
Bond Dissociation Energy LowerHigherMore energy is needed to cleave the stronger, more stable C-D bond. ias.ac.inlibretexts.org
Reactivity (in rate-limiting steps) FasterSlowerLeads to the Kinetic Isotope Effect (KIE), where deuterated compounds react more slowly if the C-D bond is broken. ias.ac.in

The introduction of deuterium into a chiral molecule or a molecule that is metabolized to form chiral centers can have significant stereochemical consequences. Cyclophosphamide is a chiral compound, existing as two enantiomers, (S)-cyclophosphamide and (R)-cyclophosphamide, and its metabolism is known to be stereoselective. The enzymes responsible for its metabolism, primarily cytochrome P450 isoenzymes, can exhibit different affinities and reaction rates for each enantiomer.

Deuteration can influence this inherent stereoselectivity. The kinetic isotope effect is not uniform across all metabolic pathways or for both enantiomers. If the rate-limiting step for the metabolism of one enantiomer involves the cleavage of a deuterated bond, that pathway will be slowed down more significantly compared to the other enantiomer, potentially altering the metabolic ratio of the enantiomers.

Preclinical research on deuterated cyclophosphamide analogs has provided evidence for this. In one study, the administration of racemic cyclophosphamide to humans and subsequent recovery from urine showed a negative optical rotation, indicating stereoselectivity in its metabolism and excretion. nih.gov While this study did not use this compound specifically for this observation, it highlights the stereoselective nature of cyclophosphamide's fate in the body.

Furthermore, the three-dimensional arrangement of atoms in the transition state of an enzymatic reaction is crucial for catalysis. libretexts.org The subtle changes in bond length and vibrational modes caused by deuterium substitution can alter the precise geometry required for optimal binding to an enzyme's active site. This can affect not only the rate of metabolism but also the stereochemical outcome of reactions that generate new chiral centers, such as the hydroxylation of the cyclophosphamide ring. nih.gov Studies comparing different deuterated analogs, such as 4,4-d2-CPA and 5,5-d2-CPA, have shown that the position of deuteration dramatically affects the drug's activity, which is linked to metabolic pathways that are inherently stereochemical. nih.gov

Table 2: Research Findings from Preclinical Studies of Deuterated Cyclophosphamide Analogs
Deuterated AnalogKey Research FindingObserved Isotope Effect (kH/kD)Impact on Activity/MetabolismReference
4,6-d4-Cyclophosphamide Investigated the influence of deuterium substitution on metabolic pathways involving oxidation at C-4.~1.8 (for carboxyphosphamide formation)Caused little to no change in antitumor activity compared to non-deuterated cyclophosphamide. nih.gov nih.gov
4,4-d2-Cyclophosphamide Compared mutagenic and teratogenic properties to the non-deuterated form.Not specified, but effects were similar to non-deuterated CPA.Showed similar mutagenicity and teratogenicity to non-deuterated cyclophosphamide. nih.gov nih.gov
5,5-d2-Cyclophosphamide Compared mutagenicity, teratogenicity, and antitumor activity to the non-deuterated form.~5.3 (for beta-elimination pathway); 1.7-12.3 (for mutagenicity)Markedly lower antitumor potency, mutagenicity, and teratogenicity, attributed to the slowing of a key metabolic step at C-5. nih.govnih.gov nih.govnih.gov

Future Research Trajectories for Deuterated Cyclophosphamide Analogs

Development of Novel Deuterated Cyclophosphamide (B585) Derivatives with Altered Metabolic Profiles

The development of new deuterated cyclophosphamide derivatives is a promising strategy to modulate the drug's metabolic pathway, a concept known as "metabolic switching". researchgate.netscispace.com Cyclophosphamide is a prodrug activated by cytochrome P450 (CYP) enzymes through 4-hydroxylation, leading to the formation of the active alkylating agent, phosphoramide (B1221513) mustard. researchgate.netnih.gov However, a competing pathway, N-dechloroethylation, leads to inactive and potentially toxic metabolites like chloroacetaldehyde. researchgate.netnih.gov

By selectively replacing hydrogen with deuterium (B1214612) at specific sites, researchers can leverage the kinetic isotope effect (KIE) to influence the rate of these competing metabolic reactions. scienceopen.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. nih.gov Therefore, deuterating the chloroethyl side chains could slow down the N-dechloroethylation pathway, thereby favoring the therapeutically desired 4-hydroxylation pathway. researchgate.net This strategic deuteration could potentially increase the formation of the active metabolite, phosphoramide mustard, and reduce the production of toxic byproducts. researchgate.netnih.gov

Research has shown that the specific P450 isozymes involved (e.g., CYP2B6, CYP3A4, CYP3A5) exhibit different preferences for these pathways. researchgate.net Future studies will focus on synthesizing and evaluating a panel of cyclophosphamide analogs with deuterium placed at various positions on the molecule to precisely control metabolism. nih.govnih.gov For instance, deuteration at the C-4 position has been shown to have a different impact on antitumor activity compared to deuteration at the C-5 position. nih.gov An isotope effect of approximately 5.3 was observed for the β-elimination pathway when the C-5 position was deuterated, leading to a significant drop in potency. nih.gov In contrast, isotope effects of 1.8 to 2.2 for the formation of other metabolites had little to no effect on antitumor activity. nih.gov

This "precision deuteration" approach aims to create derivatives with optimized pharmacokinetic profiles, potentially leading to enhanced efficacy and an improved safety margin. nih.govresearchgate.net

Deuteration Site Metabolic Pathway Affected Observed Kinetic Isotope Effect (kH/kD) Impact on Antitumor Activity
C-4 Position4-keto-CP formation, Carboxyphosphamide (B29615) formation2.2 and 1.8, respectivelyLittle to no change nih.gov
C-5 PositionBeta-elimination (Acrolein formation)~5.3Marked decrease in potency nih.govnih.gov
Chloroethyl side-chainsN-dechloroethylationHypothesized to be significantPotential increase in efficacy researchgate.net

Advanced Spectroscopic Applications for Real-Time Metabolic Tracking of Deuterated Analogs (e.g., Deuterium Metabolic Imaging)

The use of deuterated compounds like Cyclophosphamide-d4 (B23394) enables powerful analytical techniques for tracking metabolic processes in real-time. nih.gov A particularly innovative method is Deuterium Metabolic Imaging (DMI), a non-invasive magnetic resonance imaging (MRI) technique that can map the metabolic fate of deuterium-labeled substrates in three dimensions. yale.eduresearchgate.net

In a typical DMI study, a subject is administered a deuterium-enriched compound (like deuterated glucose or, hypothetically, this compound). yale.edugehealthcare.com Subsequently, 3D MR spectroscopic imaging is used to detect the deuterium signal, allowing researchers to distinguish the parent compound from its metabolic products based on their unique spectral signatures. yale.edu This technique offers a significant advantage over methods like ¹⁸FDG-PET, as it can provide information on metabolic processes downstream of uptake and does not involve ionizing radiation. researchgate.net

Future research could apply DMI to:

Visualize Drug Distribution and Metabolism: Track the journey of this compound from administration to its target tissues.

Map Metabolic Hotspots: Identify regions of high metabolic activity, such as within a tumor, by observing the conversion of this compound into its deuterated metabolites. nih.gov

Assess Treatment Response: Monitor changes in the metabolic profile of a tumor in response to therapy in real-time. nih.gov

While DMI has been demonstrated primarily with substrates like glucose and acetate, its application to track deuterated drugs like cyclophosphamide represents a compelling future direction. yale.eduresearchgate.net The short relaxation time of deuterium allows for rapid and efficient image acquisition, making it a robust method for clinical and preclinical research. nih.gov

Computational Modeling and Simulation of Deuterium Isotope Effects on Cyclophosphamide Metabolism

Computational modeling offers a powerful tool to predict and understand the consequences of deuteration on cyclophosphamide's metabolic fate before engaging in complex synthesis and in vivo experiments. nih.gov Using methods like Density Functional Theory (DFT), researchers can model the entire metabolic pathway of cyclophosphamide, from its initial activation by cytochrome P450 enzymes to the formation of its ultimate DNA-alkylating metabolite. researchgate.netnih.gov

These simulations can calculate the energy barriers for different reaction steps, such as the initial C-H bond activation required for 4-hydroxylation. researchgate.net By substituting hydrogen with deuterium in the computational model, scientists can predict the kinetic isotope effect (KIE) for each competing metabolic pathway. science.gov This allows for an in silico screening of various deuterated analogs to identify which substitution patterns are most likely to produce the desired "metabolic switching" effect—slowing down toxic pathways while favoring therapeutic ones. researchgate.net

Kinetic simulations, such as those using the Runge-Kutta numerical method, can further model the dynamic behavior of the metabolic network over time, predicting the concentration of cyclophosphamide and its various metabolites. nih.govresearchgate.net This approach can help refine hypotheses and guide the synthesis of the most promising deuterated candidates for experimental validation. nih.gov

Parameter Computational Method Application to this compound
Reaction Energy ProfilesDensity Functional Theory (DFT)Calculating the energy barriers for C-D bond cleavage vs. C-H bond cleavage in different metabolic pathways. researchgate.netnih.gov
Kinetic Isotope Effect (KIE)Transition Path Sampling, Normal Mode Centroid DynamicsPredicting the quantitative impact of deuteration on reaction rates for 4-hydroxylation and N-dechloroethylation. science.gov
Metabolite ConcentrationsOrdinary Differential Equations (ODEs), Runge-Kutta methodSimulating the time-course concentrations of this compound and its deuterated metabolites in a biological system. nih.gov

This table outlines computational approaches applicable to studying deuterated cyclophosphamide. researchgate.netnih.govscience.govnih.gov

Exploration of this compound in Mechanistic Studies of Enzyme-Substrate Interactions Beyond Traditional Metabolic Pathways

This compound and its analogs are invaluable tools for elucidating the intricate mechanisms of enzyme-substrate interactions. The kinetic isotope effect that arises from deuteration can serve as a probe to determine the rate-limiting steps in enzymatic reactions. scispace.com If the cleavage of a C-H bond is the slowest step in a metabolic transformation, replacing that hydrogen with deuterium will significantly slow down the reaction. This provides direct evidence for the chemical mechanism of the enzyme. juniperpublishers.com

While the primary metabolic activation by CYP enzymes is well-studied, cyclophosphamide and its metabolites interact with a host of other enzymes. researchgate.net For example, some studies have suggested that 3'-5' exonucleases, particularly those associated with DNA polymerases, may be involved in the "toxicogenation" of 4-hydroxycyclophosphamide (B600793), cleaving it to produce the active phosphoramide mustard. nih.gov Using deuterated versions of 4-hydroxycyclophosphamide could help confirm the mechanism and physiological relevance of this proposed pathway. By observing whether deuteration at a specific position alters the rate of this enzymatic cleavage, researchers can gain deeper insights into the bioactivation process at the cellular level. nih.gov

Furthermore, deuterated analogs can help uncover previously unknown or less-characterized metabolic pathways. By comparing the full metabolic profile of standard cyclophosphamide with a deuterated version using high-resolution mass spectrometry, scientists can identify novel metabolites whose formation is sensitive to the isotopic substitution, pointing to new enzyme-substrate interactions. acs.orgnih.gov

Expanding the Use of Deuterated Cyclophosphamide Metabolites as Research Probes

The utility of deuterated cyclophosphamide extends beyond the parent drug to its metabolites. Once this compound is metabolized, it generates a suite of deuterated metabolites, including 4-hydroxythis compound, aldophosphamide-d4, and phosphoramide mustard-d4. nih.govresearchgate.net These stable isotope-labeled metabolites are extremely valuable as research probes and analytical standards. nih.govmetsol.com

In drug discovery and development, understanding the full absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical. nih.govresearchgate.net Deuterated metabolites of cyclophosphamide can be synthesized or isolated and used as internal standards for quantitative mass spectrometry assays. nih.govnih.gov This allows for highly accurate and precise measurement of the levels of active and inactive metabolites in biological samples (e.g., plasma, urine), which is crucial for pharmacokinetic and toxicological studies. nih.govacs.org

Future applications include:

Quantitative Metabolomics: Using a mixture of deuterated and non-deuterated metabolite standards to precisely quantify metabolic fluxes through different pathways. researchgate.net

Drug Interaction Studies: Using labeled metabolites to investigate how co-administered drugs affect the clearance and further metabolism of cyclophosphamide's breakdown products.

The availability of these deuterated probes allows researchers to conduct more sophisticated mechanistic and quantitative studies, providing a clearer understanding of the drug's disposition and its role in both therapeutic and adverse effects. acs.orgresearchgate.net

Q & A

Q. What is the role of Cyclophosphamide-d4 in tracking metabolic pathways compared to non-deuterated Cyclophosphamide?

this compound, a deuterated analog, is used as an internal standard in mass spectrometry to quantify Cyclophosphamide and its metabolites. The deuterium atoms stabilize the molecule against metabolic degradation, allowing precise tracking of pharmacokinetic profiles. Researchers should employ stable isotope dilution assays (SIDA) with this compound to correct for matrix effects in biological samples (e.g., plasma, urine) and improve quantification accuracy .

Q. How should this compound be integrated into experimental designs for studying DNA crosslinking mechanisms?

this compound’s active metabolite, 4-Hydroperoxy this compound, induces DNA crosslinking via alkylation. To study this, researchers can pair this compound with fluorescence-based comet assays to quantify DNA damage in T cells. Control experiments must include non-deuterated Cyclophosphamide to isolate isotope effects on metabolic activation rates .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is recommended for this compound due to its superior recovery rates in urine and serum. Coupled with LC-MS/MS and multiple reaction monitoring (MRM), this method minimizes interference from co-eluting metabolites. Researchers should validate transitions (e.g., m/z 261 → 140 for this compound) across instruments to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s immunosuppressive efficacy in autoimmune models be resolved?

Discrepancies often arise from variations in deuterium isotope effects on hepatic CYP450 enzymes, altering prodrug activation kinetics. To address this, researchers should:

  • Conduct parallel studies comparing this compound and non-deuterated analogs in isogenic animal models.
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate metabolite concentrations (e.g., phosphoramide mustard) with lymphocyte depletion rates.
  • Apply Bayesian statistical frameworks to account for inter-study variability in dosing regimens .

Q. What methodologies are critical for elucidating the mitochondrial ROS pathway activation by 4-Hydroperoxy this compound?

Advanced approaches include:

  • Live-cell imaging : Use MitoSOX Red probes to quantify mitochondrial ROS in real-time in Jurkat T cells treated with 4-Hydroperoxy this compound.
  • Seahorse XF assays : Measure oxygen consumption rates (OCR) to assess mitochondrial dysfunction.
  • CRISPR-Cas9 knockouts : Validate the role of pro-apoptotic proteins (e.g., Bax, Bak) using gene-edited cell lines .

Q. How can researchers optimize this compound-based assays for high-throughput screening (HTS) in drug combination studies?

  • Automated SPE systems : Integrate HLB cartridges with robotic liquid handlers to process 96-well plates.
  • Multiplexed MRM : Monitor this compound and co-administered drugs (e.g., Doxorubicin) simultaneously using distinct ion transitions.
  • Machine learning algorithms : Train models to predict synergistic/antagonistic effects based on metabolite concentration-time curves .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear mixed-effects modeling (NLME) : Accounts for inter-individual variability in metabolite clearance.
  • ANCOVA : Adjusts for covariates like baseline lymphocyte counts in autoimmune models.
  • False discovery rate (FDR) correction : Essential for multi-omics studies correlating this compound exposure with transcriptomic changes .

Q. How should researchers address isotopic interference when using this compound in metabolomics workflows?

Deuterium-labeled compounds can overlap with endogenous metabolites in low-resolution MS. Solutions include:

  • High-resolution mass spectrometry (HRMS) : Resolve isotopic clusters using instruments with >30,000 resolution (e.g., Q-TOF).
  • Blank subtraction : Analyze vehicle-treated samples to identify background signals .

Data Contradiction and Synthesis

Q. What strategies mitigate discrepancies in this compound’s reported half-life across species?

  • Allometric scaling : Adjust doses based on body surface area when translating rodent data to primates.
  • Mechanistic PK models : Incorporate species-specific CYP450 isoform activities (e.g., CYP2B6 in humans vs. CYP2B10 in mice).
  • Meta-analysis : Pool data from published studies using random-effects models to estimate interspecies variability .

Q. How can conflicting findings on this compound’s genotoxicity be reconciled?

  • Dose-time-response matrices : Test genotoxicity across a range of concentrations and exposure durations.
  • Comet assay with lesion-specific enzymes : Use Fpg or EndoIII to distinguish alkylation-induced DNA breaks from oxidative damage.
  • Multi-laboratory validation : Adopt standardized protocols from organizations like OECD to reduce inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.